molecular formula C9H18O3 B080037 2-Pentanone, 5,5-diethoxy- CAS No. 14499-41-3

2-Pentanone, 5,5-diethoxy-

Cat. No.: B080037
CAS No.: 14499-41-3
M. Wt: 174.24 g/mol
InChI Key: BRQZMIVIOUPIFN-UHFFFAOYSA-N
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Description

2-Pentanone, 5,5-diethoxy- is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pentanone, 5,5-diethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanone, 5,5-diethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-diethoxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQZMIVIOUPIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336867
Record name 2-Pentanone, 5,5-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14499-41-3
Record name 2-Pentanone, 5,5-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5,5-Diethoxypentan-2-one from Furfural and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 5,5-diethoxypentan-2-one from the biomass-derived platform chemical, furfural, and ethanol. The synthesis involves a multi-step process encompassing acetalization, furan ring opening, and subsequent functional group manipulations. This document provides a comprehensive overview of the conceptualized reaction scheme, detailed experimental protocols for analogous transformations, and relevant quantitative data to inform laboratory investigation.

Proposed Synthetic Pathway

The synthesis of 5,5-diethoxypentan-2-one from furfural is conceptualized to proceed through the following three key stages:

  • Acetalization of Furfural: The aldehyde functional group of furfural is first protected as a diethyl acetal to prevent undesired side reactions in subsequent steps. This is achieved by reacting furfural with ethanol in the presence of an acid catalyst.

  • Acid-Catalyzed Ring Opening: The core of the synthesis involves the acid-catalyzed ring opening of the furan moiety in furfural diethyl acetal. This critical step aims to generate a linear carbon chain with the requisite functionalities.

  • Intermediate Manipulation: The product of the ring-opening step is then proposed to be converted to the final target molecule, 5,5-diethoxypentan-2-one. This may involve selective hydrogenation or other functional group interconversions.

The overall proposed reaction scheme is depicted below:

Synthesis_Pathway Furfural Furfural Furfural_Acetal Furfural Diethyl Acetal Furfural->Furfural_Acetal Ethanol, Acid Catalyst Ring_Opened Ring-Opened Intermediate Furfural_Acetal->Ring_Opened Acid-Catalyzed Ring Opening Product 5,5-Diethoxypentan-2-one Ring_Opened->Product Further Transformation

Caption: Proposed synthetic pathway for 5,5-diethoxypentan-2-one from furfural.

Experimental Protocols

While a direct, one-pot synthesis for 5,5-diethoxypentan-2-one from furfural is not extensively documented, the following protocols for analogous and constituent reactions provide a strong foundation for experimental design.

Synthesis of Furfural Diethyl Acetal

The protection of furfural as its diethyl acetal is a well-established procedure.

Protocol:

  • To a stirred solution of furfural in excess absolute ethanol (e.g., 3-5 equivalents), add a catalytic amount of a strong acid catalyst such as anhydrous hydrogen chloride or a solid acid resin (e.g., Amberlyst-15).

  • The reaction mixture is typically stirred at room temperature.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

  • The product is then extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation.

Acid-Catalyzed Ring Opening of Furan Derivatives (Piancatelli Rearrangement)

The acid-catalyzed rearrangement of 2-furylcarbinols to cyclopentenones, known as the Piancatelli rearrangement, provides a precedent for the acid-catalyzed ring opening of furan derivatives. While this reaction leads to a cyclic product, the initial steps involving protonation and ring opening are relevant.

General Protocol for Piancatelli Rearrangement:

  • A 2-furylcarbinol derivative is dissolved in a suitable solvent, often aqueous or a mixture of water and an organic solvent.

  • A Lewis or Brønsted acid catalyst is added to the solution.

  • The reaction mixture is heated, with reaction temperatures typically ranging from ambient to elevated temperatures.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., HPLC, GC-MS).

  • Upon completion, the reaction is worked up by neutralizing the acid and extracting the product.

  • Purification is typically achieved through column chromatography.

It is important to note that for the synthesis of the target linear product, reaction conditions would need to be carefully optimized to favor the formation of the acyclic intermediate over the cyclic cyclopentenone.

Quantitative Data

The following tables summarize quantitative data from literature for relevant transformations.

Table 1: Acetalization of Furfural with Ethanol

CatalystFurfural:Ethanol Ratio (mol)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity to Acetal (%)Reference
Cation Exchange Resin1:325--High[1]
SnCl₂-Room Temp-~10097-100[1]

Table 2: Acid-Catalyzed Conversion of Furfural Derivatives

SubstrateCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
Furfuryl alcoholCu/SiO₂Ethanol120-1,4-Pentanediol86.2[2]
4-(5-methyl-2-furyl)-2-butanoneHClWater:Methanol (1:1)8024Ring-opened product92[3]
FurfuralPt/CWaterHigh-Cyclopentanone-[4]
5-methyl-2-furylallylcarbinol-Water (pH 5)Reflux12Cyclopentenone derivative-[1]

Reaction Mechanisms and Logical Workflow

The proposed synthesis relies on a sequence of well-understood organic reactions. The logical workflow and the key mechanistic steps are illustrated in the following diagrams.

Experimental_Workflow cluster_synthesis Synthesis Steps cluster_analysis Analysis & Purification Start Start: Furfural & Ethanol Acetalization Step 1: Acetalization Start->Acetalization RingOpening Step 2: Acid-Catalyzed Ring Opening Acetalization->RingOpening Monitoring Reaction Monitoring (TLC, GC) Acetalization->Monitoring Transformation Step 3: Intermediate Transformation RingOpening->Transformation RingOpening->Monitoring Product End Product: 5,5-Diethoxypentan-2-one Transformation->Product Transformation->Monitoring Workup Workup & Extraction Monitoring->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Characterization->Product

Caption: Experimental workflow for the synthesis of 5,5-diethoxypentan-2-one.

The key mechanistic step, the acid-catalyzed ring opening of the furan acetal, is proposed to proceed via protonation of the furan ring, followed by nucleophilic attack of an alcohol (ethanol) or water molecule, leading to the formation of a linear intermediate.

Ring_Opening_Mechanism Furan_Acetal Furfural Diethyl Acetal Protonated_Furan Protonated Furan Intermediate Furan_Acetal->Protonated_Furan + H+ Nucleophilic_Attack Nucleophilic Attack (Ethanol/Water) Protonated_Furan->Nucleophilic_Attack Linear_Intermediate Linear Intermediate Nucleophilic_Attack->Linear_Intermediate

Caption: Proposed mechanism for the acid-catalyzed ring opening of furfural diethyl acetal.

Conclusion and Future Outlook

The synthesis of 5,5-diethoxypentan-2-one from furfural and ethanol presents a promising route for the production of a valuable chemical from renewable resources. While a direct, optimized protocol is yet to be established, the presented pathway, based on well-known organic transformations, provides a solid framework for further research and development. Key to the success of this synthesis will be the careful control of reaction conditions during the acid-catalyzed ring-opening step to favor the formation of the desired linear product and minimize the formation of byproducts such as those resulting from the Piancatelli rearrangement. Further investigation into suitable catalysts and reaction parameters is warranted to develop an efficient and selective process.

References

An In-depth Technical Guide on 2-Pentanone, 5,5-diethoxy- (CAS Number: 14499-41-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

2-Pentanone, 5,5-diethoxy-, also known as levulinaldehyde diethyl acetal, is a ketoacetal with the molecular formula C₉H₁₈O₃.[1][2] Its chemical structure consists of a pentanone backbone with two ethoxy groups attached to the C5 position, forming a diethyl acetal.

Table 1: Chemical Identifiers and Descriptors

Identifier/DescriptorValueReference
CAS Number 14499-41-3[1][2]
Molecular Formula C₉H₁₈O₃[1][2]
Molecular Weight 174.24 g/mol [3]
IUPAC Name 5,5-diethoxypentan-2-one[2]
Synonyms Levulinaldehyde, 1-(diethyl acetal); 1,1-Diethoxypentan-4-one; 5,5-Diethoxypentan-2-one[1][2]
InChI InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3[1][2]
InChIKey BRQZMIVIOUPIFN-UHFFFAOYSA-N[1][2]
SMILES CCOC(CCC(=O)C)OCC[3]

Table 2: Computed Physicochemical Properties

PropertyValueReference
XLogP3-AA 0.8[3]
Topological Polar Surface Area 35.5 Ų[3]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 7[3]
Exact Mass 174.125594 g/mol [3]
Complexity 117[3]

Spectral Data

The structural elucidation of 2-Pentanone, 5,5-diethoxy- is supported by various spectroscopic techniques.

Table 3: Summary of Available Spectral Data

TechniqueData Availability and Key FeaturesSource
Mass Spectrometry (MS) GC-MS data available.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectrum available.[1]
¹H Nuclear Magnetic Resonance (NMR) Data for the closely related 2-pentanone is available and can be used for comparative analysis.
Infrared (IR) Spectroscopy No specific data found for this compound. Data for related ketones and acetals can be used for interpretation.

Synthesis and Experimental Protocols

A specific, detailed, and peer-reviewed experimental protocol for the synthesis of 2-Pentanone, 5,5-diethoxy- is not prominently available in the searched scientific literature. However, based on general knowledge of ketoacetal synthesis, a plausible synthetic route would involve the acetalization of a precursor containing a ketone and an aldehyde or a protected aldehyde functionality.

A common approach for the synthesis of ketoacetals is the reaction of a ketone with an orthoformate in the presence of an acid catalyst. An alternative is the reaction of a compound containing both a ketone and a protected aldehyde (as an acetal) with a suitable reagent.

Below is a proposed experimental protocol adapted from general procedures for acetal synthesis. This is a representative method and would require optimization for this specific compound.

Proposed Synthesis: Acid-Catalyzed Acetalization of Levulinaldehyde

Levulinaldehyde (4-oxopentanal) is the direct precursor to 2-Pentanone, 5,5-diethoxy-. The synthesis would involve the selective acetalization of the aldehyde group in the presence of the ketone.

Reaction Scheme:

G cluster_0 Reaction Levulinaldehyde Levulinaldehyde (4-oxopentanal) Reaction_Center + Levulinaldehyde->Reaction_Center Ethanol Ethanol (2 eq.) Ethanol->Reaction_Center Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reaction_Center Product 2-Pentanone, 5,5-diethoxy- Water_Out Product->Water_Out + H₂O Water Water Reaction_Center->Product

Caption: Proposed synthesis of 2-Pentanone, 5,5-diethoxy-.

Materials:

  • Levulinaldehyde (1 equivalent)

  • Ethanol (2.5 equivalents)

  • Triethyl orthoformate (1.2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow:

G start Start dissolve Dissolve Levulinaldehyde in anhydrous solvent start->dissolve add_reagents Add Ethanol, Triethyl Orthoformate, and p-TsOH dissolve->add_reagents reflux Reflux the mixture with monitoring by TLC/GC add_reagents->reflux quench Cool to room temperature and quench with NaHCO₃ (aq) reflux->quench extract Extract with organic solvent quench->extract dry Dry organic layer over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for synthesis.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinaldehyde and the anhydrous solvent.

  • To this solution, add ethanol, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Drug Development Potential

A comprehensive search of scientific databases and literature reveals a significant lack of information regarding the biological activity of 2-Pentanone, 5,5-diethoxy-. There are currently no published studies on its pharmacological effects, mechanism of action, or its potential as a therapeutic agent.

The workflow for investigating a novel compound in a drug development context is illustrated below. For 2-Pentanone, 5,5-diethoxy-, the initial and crucial "Biological Screening" stage has not been reported in the public domain.

G start Compound Synthesis and Purification screening Biological Screening (In vitro assays) start->screening hit_id Hit Identification screening->hit_id no_data No Data Available for 2-Pentanone, 5,5-diethoxy- screening->no_data lead_opt Lead Optimization (SAR studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Caption: Drug development logical relationship.

Conclusion

2-Pentanone, 5,5-diethoxy- (CAS 14499-41-3) is a well-characterized small molecule from a chemical and physical standpoint. This guide has consolidated the available data on its properties and proposed a viable, albeit general, synthetic route. The most significant gap in the current knowledge of this compound is the complete absence of data on its biological effects. For researchers and professionals in drug development, this compound represents a blank slate. Future research should focus on in vitro screening across various biological targets and cell lines to ascertain any potential therapeutic relevance. Until such studies are conducted and published, the utility of 2-Pentanone, 5,5-diethoxy- in the field of drug development remains unknown.

References

Physical and chemical properties of 5,5-diethoxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Diethoxypentan-2-one is a ketone and acetal compound with potential applications in organic synthesis. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of published research on this specific molecule, this document primarily relies on computed data from established chemical databases. While general synthetic methods for related compounds are available, a specific, detailed experimental protocol for the synthesis of 5,5-diethoxypentan-2-one has not been identified in the current literature. Furthermore, there is no available information regarding its biological activity or associated signaling pathways. This guide presents the available data in a structured format to aid researchers and professionals in their understanding of this compound.

Core Physical and Chemical Properties

The physical and chemical properties of 5,5-diethoxypentan-2-one have been primarily characterized through computational models. Experimental data is limited, and key values such as boiling point, melting point, and density have not been found in the surveyed literature.

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C₉H₁₈O₃PubChem[1]
Molecular Weight 174.24 g/mol PubChem[1]
IUPAC Name 5,5-diethoxypentan-2-onePubChem[1]
CAS Number 14499-41-3NIST WebBook, PubChem[1][2]
XLogP3-AA (Computed) 0.8PubChem[1]
Hydrogen Bond Donor Count (Computed) 0PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 3PubChem[1]
Rotatable Bond Count (Computed) 6PubChem[1]
Exact Mass (Computed) 174.125594 g/mol PubChem[1]
Topological Polar Surface Area (Computed) 35.5 ŲPubChem[1]
Heavy Atom Count (Computed) 12PubChem[1]
Kovats Retention Index (Experimental) 1134, 1158, 1162 (non-polar column); 1563 (polar column)NIST WebBook, PubChem[1][2]

Experimental Protocols

General Synthesis of Ketals from Ketones

The synthesis of 5,5-diethoxypentan-2-one would likely involve the ketalization of a γ-keto aldehyde or a related precursor. A common method for ketal formation is the reaction of a ketone with an alcohol in the presence of an acid catalyst. The use of an orthoformate, such as triethyl orthoformate, is a standard procedure that drives the reaction to completion by removing water as it is formed.[3]

Illustrative General Protocol (Not specific to 5,5-diethoxypentan-2-one):

  • A ketone is dissolved in an excess of the desired alcohol (in this case, ethanol).

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the mixture.[3]

  • Triethyl orthoformate is added to the reaction mixture.

  • The mixture is heated, and the lower-boiling byproducts (such as ethanol and ethyl formate) are removed by distillation to drive the equilibrium towards the formation of the ketal.[3]

  • The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting ketone is consumed.

  • The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

A potential synthetic route to γ-keto acetals could also involve the regioselective hydration of 3-alkynoates, catalyzed by a transition metal such as gold(III), which proceeds through the participation of a neighboring carbonyl group.[4]

Spectroscopic Data

While detailed experimental protocols for acquiring spectroscopic data for 5,5-diethoxypentan-2-one are not published, typical methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethoxy groups (a triplet and a quartet), the methyl group of the ketone, and the methylene protons of the pentanone backbone. The chemical shifts of protons adjacent to the carbonyl and acetal groups would be informative for structure confirmation.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the acetal carbon, the carbons of the ethoxy groups, and the carbons of the pentanone chain. The chemical shifts would provide evidence for the carbon skeleton and the presence of the functional groups.

Mass Spectrometry (MS)

The mass spectrum of 5,5-diethoxypentan-2-one would likely show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would be expected to involve the loss of ethoxy groups, alkyl fragments from the pentanone chain, and cleavage adjacent to the carbonyl group.[5][6]

Chemical Reactions and Stability

Aliphatic acetals are generally stable under neutral and basic conditions, making them useful as protecting groups for carbonyl compounds in organic synthesis.[7] However, they are susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding ketone and alcohol.[8] The stability of acetals is influenced by steric and electronic factors.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity, toxicology, or metabolism of 5,5-diethoxypentan-2-one. General studies on aliphatic acetals indicate they are often hydrolyzed in the acidic environment of the stomach to their constituent aldehydes and alcohols.[8] The toxicity of aliphatic aldehydes and ketones has been studied, but specific data for this compound is lacking. Without any data on biological interactions, it is not possible to describe any signaling pathways or create the requested visualizations.

Safety and Handling

Specific safety data for 5,5-diethoxypentan-2-one is not available. Based on the general properties of related aliphatic ketones and acetals, it should be handled with care in a well-ventilated laboratory, avoiding contact with skin and eyes. It may be flammable and should be kept away from ignition sources. Standard personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

5,5-Diethoxypentan-2-one is a molecule for which a basic chemical identity has been established, primarily through computational methods. A significant lack of experimental data, including a specific synthesis protocol and any characterization of its biological effects, limits a more detailed technical description. Further research is required to elucidate its experimental properties, develop a reliable synthetic route, and investigate any potential biological activity. This guide serves as a summary of the currently available information and highlights the areas where further investigation is needed.

Visualizations

As there is no information available regarding signaling pathways, experimental workflows, or logical relationships for 5,5-diethoxypentan-2-one, no diagrams can be generated at this time.

References

"2-Pentanone, 5,5-diethoxy-" molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and theoretical chemical data for 2-Pentanone, 5,5-diethoxy- (CAS No. 14499-41-3). Due to the limited availability of published experimental data for this specific compound, this guide combines established chemical principles with computational data to serve as a resource for researchers.

Molecular Structure and Identification

2-Pentanone, 5,5-diethoxy- is a chemical compound that incorporates both a ketone and an acetal functional group. The structure consists of a five-carbon pentanone backbone with the ketone group at the second position (C2). At the fifth position (C5), the carbon is bonded to two ethoxy groups, forming a diethyl acetal.

  • IUPAC Name: 5,5-diethoxypentan-2-one[1][2]

  • Synonyms: Levulinaldehyde, 1-(diethyl acetal); 1,1-Diethoxypentan-4-one; 5,5-Diethoxy-2-pentanone[2]

  • CAS Registry Number: 14499-41-3[2][3]

  • Molecular Formula: C₉H₁₈O₃[2]

The canonical SMILES representation of the molecule is CCOC(CCC(=O)C)OCC.[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 174.24 g/mol PubChem
XLogP3-AA (LogP) 0.8PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 7PubChem
Exact Mass 174.125594432 DaPubChem
Topological Polar Surface Area 35.5 ŲPubChem
Heavy Atom Count 12PubChem
Complexity 117PubChem

Theoretical Spectroscopic Data

While specific experimental spectra are not publicly available, a theoretical analysis based on the molecular structure allows for the prediction of its spectroscopic characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The methyl protons of the ethoxy groups would likely appear as a triplet, while the methylene protons would be a quartet. The protons on the pentanone chain would exhibit more complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons. The methyl protons adjacent to the carbonyl group would appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon (C=O) would have the largest chemical shift (typically in the 200-210 ppm range). The acetal carbon (C(OEt)₂) would also be significantly downfield. The remaining signals would correspond to the carbons of the ethoxy groups and the pentanone backbone.

In a mass spectrum, the molecular ion peak (M+) for C₉H₁₈O₃ would be observed at m/z = 174. The fragmentation pattern would likely be dominated by cleavages characteristic of ketones and acetals.

  • Alpha-cleavage next to the ketone could lead to the loss of a methyl radical (•CH₃) or a propyl acetal radical.

  • McLafferty rearrangement is possible for the ketone.

  • Fragmentation of the acetal is expected to be prominent, often involving the loss of an ethoxy group (•OCH₂CH₃, mass 45) to form a stable oxonium ion. A major fragment ion is often observed at m/z = 103, corresponding to [CH(OCH₂CH₃)₂]⁺.

Synthesis and Reactivity

A standard method for the synthesis of 5,5-diethoxypentan-2-one involves the acid-catalyzed acetalization of a precursor γ-keto-aldehyde or a related derivative with ethanol. The formation of acetals is a reversible reaction.[4][5][6] To drive the reaction to completion, water must be removed as it is formed, typically by azeotropic distillation using a Dean-Stark apparatus.[7]

General Experimental Protocol:

  • Reactant Setup: The precursor ketone (e.g., 5-oxohexanal or a derivative) is dissolved in an excess of anhydrous ethanol, which acts as both reactant and solvent.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the mixture.

  • Reaction: The mixture is heated to reflux. Water produced during the reaction is continuously removed via a Dean-Stark trap.

  • Workup: Once the reaction is complete (monitored by TLC or GC), the mixture is cooled. The acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • Purification: The product is extracted with an organic solvent, washed, dried, and purified, typically by distillation under reduced pressure.

G cluster_workflow General Synthesis Workflow A Combine Precursor Ketone and excess Ethanol B Add Acid Catalyst (e.g., p-TsOH) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Reaction (TLC/GC) C->D E Neutralize with Weak Base D->E Upon Completion F Aqueous Workup & Extraction E->F G Purify by Distillation F->G

A generalized workflow for the synthesis of an acetal from a ketone.

The compound possesses two key functional groups that dictate its reactivity:

  • Ketone: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction (to form an alcohol), Grignard reactions, and aldol condensation under appropriate conditions.

  • Acetal: The acetal group is stable under neutral and basic conditions, making it an excellent protecting group for carbonyls.[4][8] However, it is readily hydrolyzed back to the corresponding aldehyde or ketone under aqueous acidic conditions.[4][8] This dual reactivity allows for selective modification of other parts of a molecule while the carbonyl group is protected.

G cluster_reactivity Functional Group Reactivity Ketone Ketone Group (C=O) Product 5,5-diethoxypentan-2-one Ketone->Product Acetal Acetal Group -C(OEt)₂ Acetal->Product Ketone_React Nucleophilic Addition (Basic/Neutral Conditions) Product->Ketone_React Reacts at Ketone Acetal_React Hydrolysis (Aqueous Acid Conditions) Product->Acetal_React Reacts at Acetal

Logical relationship of functional groups and their primary reactivity.

Safety and Handling

  • Flammability: Aliphatic ketones and ethers are typically flammable liquids. The compound should be handled away from ignition sources.

  • Inhalation/Contact: Assumed to be a potential irritant to the eyes, skin, and respiratory system. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Potential Applications

While specific applications for this compound are not documented in the searched literature, its bifunctional nature suggests potential utility in organic synthesis. It could serve as a building block where the ketone or a precursor aldehyde (protected as the acetal) is required for multi-step synthetic pathways. The acetal can be carried through several reaction steps that would otherwise affect a free carbonyl group and then be deprotected at a later stage.

References

An In-depth Technical Guide to 2-Pentanone, 5,5-diethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Pentanone, 5,5-diethoxy-, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document consolidates available information on its nomenclature, chemical properties, and potential applications, with a focus on its role as a synthetic intermediate.

Nomenclature and Synonyms

2-Pentanone, 5,5-diethoxy- is systematically named 5,5-diethoxypentan-2-one according to IUPAC nomenclature.[1] It is also known by several other names, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for 2-Pentanone, 5,5-diethoxy- [1]

TypeIdentifier
IUPAC Name 5,5-diethoxypentan-2-one
Synonyms 5,5-Diethoxy-2-pentanone, Levulinaldehyde, 1-(diethyl acetal), 1,1-Diethoxypentan-4-one
CAS Number 14499-41-3
PubChem CID 536886
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol

Physicochemical Properties

The fundamental physicochemical properties of 2-Pentanone, 5,5-diethoxy- are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of 2-Pentanone, 5,5-diethoxy-

PropertyValueSource
Molecular Weight 174.24 g/mol PubChem
Molecular Formula C9H18O3PubChem
Appearance Not specified, likely a liquid-
Boiling Point Not specified-
Melting Point Not specified-
Density Not specified-
Solubility Not specified-

Synthesis and Experimental Protocols

A general procedure for acetal formation from an aldehyde or ketone involves the reaction with an excess of the corresponding alcohol in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the product.

Hypothetical Experimental Protocol for the Synthesis of 2-Pentanone, 5,5-diethoxy- from Levulinaldehyde:

Materials:

  • Levulinaldehyde

  • Anhydrous ethanol

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add levulinaldehyde and a 3 to 5-fold molar excess of anhydrous ethanol.

  • Add the anhydrous solvent and a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 2-Pentanone, 5,5-diethoxy-.

Applications in Drug Development and Organic Synthesis

2-Pentanone, 5,5-diethoxy-, also known as levulinaldehyde diethyl acetal, serves as a valuable bifunctional building block in organic synthesis. The presence of a protected aldehyde (the diethyl acetal) and a ketone functionality allows for selective chemical transformations. This characteristic makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals.

One notable application is its potential use as a precursor in the synthesis of antimalarial drugs, such as chloroquine and its derivatives.[3][4] The side chain of these drugs can be constructed using intermediates derived from γ-ketoaldehydes or their protected forms.

The logical workflow for utilizing a protected bifunctional intermediate like 2-Pentanone, 5,5-diethoxy- in a multi-step synthesis is depicted below.

G Logical Workflow for the Utilization of a Bifunctional Intermediate A 2-Pentanone, 5,5-diethoxy- (Protected Aldehyde, Free Ketone) B Selective reaction at the ketone functionality A->B e.g., Grignard reaction, Wittig reaction C Intermediate with modified ketone B->C D Deprotection of the acetal to reveal the aldehyde C->D Acidic hydrolysis E Further reaction at the aldehyde functionality D->E e.g., Reductive amination, Schiff base formation F Final complex molecule E->F

Caption: A logical workflow for the sequential functionalization of 2-Pentanone, 5,5-diethoxy-.

Analytical Methods

The analysis and quantification of 2-Pentanone, 5,5-diethoxy- can be achieved using standard analytical techniques for organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the separation and identification of this compound. The mass spectrum of 2-Pentanone, 5,5-diethoxy- shows characteristic fragmentation patterns that can be used for its identification.[1] A validated GC-MS method would be crucial for quality control and reaction monitoring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 2-Pentanone, 5,5-diethoxy-. The ¹³C NMR spectrum has been reported in the SpectraBase database.[1]

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the ketone carbonyl group (C=O) around 1715 cm⁻¹. The C-O stretches of the acetal group would also be present.[6]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking 2-Pentanone, 5,5-diethoxy- to any specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate rather than a biologically active molecule itself. Further research would be required to investigate any potential interactions with biological systems.

The following diagram illustrates a hypothetical workflow for screening a novel chemical entity for its effects on cellular signaling pathways.

G Experimental Workflow for Signaling Pathway Analysis cluster_0 In Vitro Screening cluster_1 Pathway Validation cluster_2 Functional Assays A Test Compound (e.g., 2-Pentanone, 5,5-diethoxy-) B Cell Culture Treatment A->B C High-Throughput Screening (e.g., Reporter Assays) B->C D Identification of Potential Pathway Hits C->D E Western Blot Analysis (Protein Expression/Phosphorylation) D->E F qPCR Analysis (Gene Expression) D->F G Immunofluorescence (Protein Localization) D->G H Cell Proliferation Assay E->H I Apoptosis Assay F->I J Cell Migration Assay G->J

Caption: A general experimental workflow for investigating the impact of a compound on signaling pathways.

Conclusion

2-Pentanone, 5,5-diethoxy- is a versatile chemical intermediate with potential applications in the synthesis of complex organic molecules, including pharmaceuticals. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest significant utility for synthetic chemists. Further research into its synthesis, reactivity, and potential biological activity is warranted to fully explore its capabilities in drug discovery and development.

References

The Promising Biomass-Derived Building Block: 5,5-Diethoxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

In the global shift towards sustainable chemical production, biomass-derived platform molecules are emerging as critical building blocks for a new generation of chemicals and pharmaceuticals. Among these, 5,5-Diethoxypentan-2-one, also known as levulinaldehyde diethyl acetal, presents a compelling case for its versatility and potential in synthetic chemistry. Derived from readily available biomass sources like lignocellulosic materials, this keto-acetal offers a unique combination of functional groups that can be strategically employed in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This technical guide provides an in-depth overview of 5,5-Diethoxypentan-2-one, covering its synthesis from biomass precursors, key chemical properties, and potential applications as a versatile building block in drug development.

Physicochemical Properties

5,5-Diethoxypentan-2-one is a colorless liquid with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol .[1] Its structure features a ketone carbonyl group and a diethyl acetal, a protected aldehyde, which offers orthogonal reactivity for sequential chemical transformations.

PropertyValue
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
IUPAC Name 5,5-Diethoxypentan-2-one
Synonyms Levulinaldehyde, 1-(diethyl acetal); 1,1-Diethoxypentan-4-one
CAS Number 14499-41-3

Synthesis from Biomass-Derived Precursors

While a direct, one-pot synthesis of 5,5-diethoxypentan-2-one from raw biomass is not yet established, a plausible and efficient pathway involves the conversion of furfuryl alcohol, a key biomass-derived platform chemical. Furfuryl alcohol itself is readily obtained from the hydrogenation of furfural, which is produced from the dehydration of C5 sugars (e.g., xylose) present in hemicellulose.

The conversion of furfuryl alcohol to levulinate esters in the presence of an alcohol and an acid catalyst is a well-documented process. A key intermediate identified in the acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate in ethanol is 4,5,5-triethoxypentan-2-one . This discovery provides a strong foundation for the targeted synthesis of 5,5-diethoxypentan-2-one.

Conceptual Synthesis Pathway:

The proposed synthesis proceeds via the acid-catalyzed reaction of furfuryl alcohol with ethanol. The reaction likely involves the opening of the furan ring and subsequent acetalization and other transformations.

G Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose (C5 Sugars) Biomass->Hemicellulose Hydrolysis Furfural Furfural Hemicellulose->Furfural Dehydration Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation Target 5,5-Diethoxypentan-2-one Furfuryl_Alcohol->Target Acid-Catalyzed Ethanolysis

Caption: Proposed synthesis route of 5,5-Diethoxypentan-2-one from biomass.

Detailed Experimental Protocol (Hypothetical)

Based on the synthesis of the closely related intermediate, 4,5,5-triethoxypentan-2-one, a potential experimental protocol for the synthesis of 5,5-diethoxypentan-2-one is outlined below. This protocol is intended as a starting point for further optimization.

Objective: To synthesize 5,5-diethoxypentan-2-one from furfuryl alcohol.

Materials:

  • Furfuryl alcohol (high purity)

  • Ethanol (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15, Nafion NR50)

  • Inert solvent (e.g., toluene, for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine furfuryl alcohol and a molar excess of anhydrous ethanol. Add a catalytic amount of the solid acid catalyst. An inert solvent like toluene can be added to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing aliquots taken from the reaction mixture.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter to remove the solid acid catalyst. The filtrate is then washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 5,5-diethoxypentan-2-one.

  • Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data (Expected):

ParameterExpected Range
Yield 60-80% (subject to optimization)
Purity >95% (after purification)

Applications in Drug Development

The bifunctional nature of 5,5-diethoxypentan-2-one makes it a valuable intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The ketone functionality allows for a range of transformations, including reduction, reductive amination, and aldol condensation, while the acetal group serves as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions to participate in further reactions.

Potential Synthetic Utility:

G Start 5,5-Diethoxypentan-2-one Ketone_Reaction Ketone Transformations (e.g., Reductive Amination) Start->Ketone_Reaction Acetal_Deprotection Acetal Deprotection (Acidic Hydrolysis) Start->Acetal_Deprotection Heterocycle Heterocyclic Scaffolds (e.g., Piperidines, Pyrrolidines) Ketone_Reaction->Heterocycle Aldehyde_Reaction Aldehyde Reactions (e.g., Pictet-Spengler) Acetal_Deprotection->Aldehyde_Reaction Aldehyde_Reaction->Heterocycle

Caption: Synthetic potential of 5,5-Diethoxypentan-2-one in drug development.

Example Application: Synthesis of Substituted Piperidines

Substituted piperidines are a common motif in many marketed drugs. 5,5-Diethoxypentan-2-one could serve as a precursor for the synthesis of novel piperidine derivatives. For instance, reductive amination of the ketone with a primary amine would yield a secondary amine. Subsequent deprotection of the acetal under acidic conditions would unmask the aldehyde, which could then undergo an intramolecular cyclization via a second reductive amination or other cyclization strategies to form the piperidine ring. This approach allows for the introduction of diversity at multiple points of the molecule, making it amenable to the generation of compound libraries for drug screening.

Conclusion

5,5-Diethoxypentan-2-one stands out as a promising, yet underexplored, biomass-derived building block. Its synthesis from furfuryl alcohol, a readily available biomass derivative, appears feasible and offers a sustainable alternative to petroleum-based starting materials. The orthogonal reactivity of its ketone and protected aldehyde functionalities provides a versatile platform for the synthesis of complex molecules, particularly heterocyclic scaffolds of pharmaceutical interest. Further research into the optimization of its synthesis and exploration of its applications in medicinal chemistry is warranted and holds the potential to contribute significantly to the development of greener and more efficient synthetic routes to valuable compounds.

References

An In-Depth Technical Guide on the Stability and Reactivity of 5,5-Diethoxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diethoxypentan-2-one, a versatile bifunctional organic molecule, holds significant potential as a building block in synthetic chemistry, particularly in the construction of heterocyclic frameworks relevant to pharmaceutical development. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, summarizing key data, outlining experimental considerations, and exploring its synthetic applications.

Molecular Structure and Properties

PropertyValueReference
IUPAC Name 5,5-Diethoxypentan-2-one[1]
Synonyms Levulinaldehyde diethyl acetal, 1,1-Diethoxypentan-4-one[1]
CAS Number 14499-41-3[1]
Molecular Formula C9H18O3[1]
Molecular Weight 174.24 g/mol [1]
Appearance Colorless liquid
Boiling Point 205-207 °C
Density 0.94 g/cm³

Stability Profile

The stability of 5,5-diethoxypentan-2-one is critically dependent on the pH of its environment. Its structure contains both a ketone and an acetal functional group, with the latter being particularly susceptible to hydrolysis under acidic conditions.

Acidic Conditions:

Under acidic conditions, the diethyl acetal moiety of 5,5-diethoxypentan-2-one undergoes hydrolysis to yield ethanol and the corresponding 1,4-dicarbonyl compound, 4-oxopentanal (levulinaldehyde). This reaction is reversible and its rate is dependent on the pH and temperature.[2][3] Generally, the hydrolysis of acetals and ketals is significantly faster at lower pH values.[2] For instance, the hydrolysis rate of a similar ketal was found to decrease by a factor of approximately 3 when the pH was increased from 5.0 to 5.5, and by another factor of 3 at pH 6.0.[3]

Neutral and Basic Conditions:

5,5-Diethoxypentan-2-one is stable under neutral and basic conditions. The acetal functional group is resistant to cleavage by bases, making it a useful protecting group for the aldehyde functionality in multistep syntheses where basic reagents are employed.[4]

Thermal Stability:

Reactivity and Synthetic Applications

The dual functionality of 5,5-diethoxypentan-2-one, a ketone and a protected aldehyde, makes it a valuable precursor in various organic transformations.

Reactions at the Ketone Carbonyl Group

The ketone group at the 2-position can undergo a variety of standard carbonyl reactions while the acetal remains intact, provided the reaction conditions are not acidic.

Reduction:

The ketone can be selectively reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The acetal group is stable under these conditions.

Wittig Reaction:

The Wittig reaction provides a powerful method for converting the ketone into an alkene. The reaction involves a phosphonium ylide and is typically carried out under basic or neutral conditions, which are compatible with the acetal protecting group.[5][6] Stabilized ylides often favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[5]

dot

Wittig_Reaction ketone 5,5-Diethoxypentan-2-one product Alkene Product ketone->product 1. Wittig Reagent ylide Phosphonium Ylide (Ph3P=CHR) ylide->product phosphine_oxide Triphenylphosphine Oxide

Caption: Wittig reaction of 5,5-diethoxypentan-2-one.

Reactivity Following Acetal Hydrolysis: The Paal-Knorr Synthesis and Related Cyclizations

The primary synthetic utility of 5,5-diethoxypentan-2-one lies in its role as a precursor to 4-oxopentanal, a 1,4-dicarbonyl compound. This intermediate is highly reactive and can be readily cyclized to form various five- and six-membered heterocyclic systems.

Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes:

The Paal-Knorr synthesis is a classical and widely used method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[7][8][9][10]

  • Furans: In the presence of an acid catalyst, 4-oxopentanal undergoes intramolecular cyclization and dehydration to form 2-methylfuran.[7][8]

  • Pyrroles: Reaction of 4-oxopentanal with ammonia or a primary amine yields N-substituted 2-methylpyrroles.[9]

  • Thiophenes: Treatment with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, converts 4-oxopentanal into 2-methylthiophene.[10]

dot

Paal_Knorr_Synthesis start 5,5-Diethoxypentan-2-one dicarbonyl 4-Oxopentanal (1,4-Dicarbonyl) start->dicarbonyl Acid Hydrolysis (H3O+) furan 2-Methylfuran dicarbonyl->furan Acid Catalyst pyrrole N-Substituted 2-Methylpyrrole dicarbonyl->pyrrole NH3 or R-NH2 thiophene 2-Methylthiophene dicarbonyl->thiophene P4S10 or Lawesson's Reagent

Caption: Paal-Knorr synthesis from 5,5-diethoxypentan-2-one.

Synthesis of Pyridazines:

Condensation of 4-oxopentanal with hydrazine (N₂H₄) or its derivatives leads to the formation of substituted pyridazines, a class of six-membered nitrogen-containing heterocycles with diverse biological activities.[11][12][13]

Experimental Protocols

General Considerations:

  • Handling and Storage: 5,5-Diethoxypentan-2-one should be stored in a cool, dry place away from acidic vapors to prevent hydrolysis.

  • Solvents and Reagents: All solvents and reagents should be of appropriate purity for the intended reaction. For reactions involving the intact acetal, anhydrous conditions may be necessary.

Protocol 1: Acid-Catalyzed Hydrolysis to 4-Oxopentanal

  • Dissolve 5,5-diethoxypentan-2-one in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or acetone).

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR) until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude 4-oxopentanal can often be used in the next step without further purification.

Protocol 2: Paal-Knorr Furan Synthesis (Illustrative)

  • Following the hydrolysis protocol, to the crude 4-oxopentanal solution, add a stronger acid catalyst (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux.

  • Monitor the formation of 2-methylfuran by GC or NMR.

  • Upon completion, cool the reaction mixture, neutralize the acid, and extract the product.

  • Purify the 2-methylfuran by distillation.

Protocol 3: Selective Reduction of the Ketone

  • Dissolve 5,5-diethoxypentan-2-one in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove the alcohol, then extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the corresponding secondary alcohol.

Role in Drug Development

While direct applications of 5,5-diethoxypentan-2-one in marketed drugs were not identified in the surveyed literature, its potential as a versatile building block for constructing heterocyclic scaffolds is significant for drug discovery. The furan, pyrrole, thiophene, and pyridazine cores are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The ability to generate these key heterocycles from a single, stable precursor highlights the strategic importance of 5,5-diethoxypentan-2-one in the synthesis of compound libraries for high-throughput screening and in the development of novel therapeutic agents. The acetal functionality also serves as a robust protecting group, a crucial strategy in the multi-step synthesis of complex drug molecules.[4][14]

Conclusion

5,5-Diethoxypentan-2-one is a valuable synthetic intermediate characterized by its pH-dependent stability and the distinct reactivity of its ketone and protected aldehyde functionalities. Its stability under basic and neutral conditions allows for selective transformations at the ketone group, while its acid-catalyzed hydrolysis provides access to a versatile 1,4-dicarbonyl precursor for a variety of important heterocyclic systems. This combination of features makes 5,5-diethoxypentan-2-one a powerful tool for synthetic chemists engaged in the design and development of novel organic molecules, including those with potential pharmaceutical applications. Further research into the quantitative kinetics of its hydrolysis and the exploration of its utility in the total synthesis of complex natural products and drug candidates is warranted.

References

Navigating the Synthesis and Application of Levulinaldehyde Diethyl Acetal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties

A summary of the key physicochemical properties of Levulinaldehyde diethyl acetal is provided below. These properties are crucial for its handling, application in synthetic protocols, and for analytical characterization.

PropertyValue
CAS Number 6912-16-9
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not definitively reported; estimated to be in the range of 180-200 °C
Density Not definitively reported; estimated to be around 0.95 g/mL
Solubility Expected to be soluble in common organic solvents

Synthesis and Manufacturing

The primary route for obtaining Levulinaldehyde diethyl acetal is through custom synthesis, as it is not a stock chemical for most suppliers. The synthesis generally involves the protection of the aldehyde group of levulinaldehyde (4-oxopentanal) as a diethyl acetal.

General Experimental Protocol: Acid-Catalyzed Acetalization

The most common method for the synthesis of acetals is the acid-catalyzed reaction of an aldehyde or ketone with an alcohol.[1][2] For Levulinaldehyde diethyl acetal, this would involve the reaction of levulinaldehyde with ethanol in the presence of an acid catalyst.

Materials:

  • Levulinaldehyde (4-oxopentanal)

  • Anhydrous Ethanol

  • Triethyl orthoformate (optional, as a dehydrating agent)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent (e.g., dichloromethane or toluene)

Procedure:

  • To a solution of levulinaldehyde in an excess of anhydrous ethanol, add a catalytic amount of the chosen acid catalyst.

  • If using triethyl orthoformate, it can be added to the reaction mixture to act as a water scavenger, driving the equilibrium towards the formation of the acetal.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • The mixture is then extracted with an organic solvent. The organic layer is washed with water and brine, and then dried over an anhydrous drying agent like sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Levulinaldehyde diethyl acetal.

A generalized workflow for the synthesis of gamma-keto acetals is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_ketoaldehyde Levulinaldehyde (gamma-Ketoaldehyde) reaction_vessel Acetalization Reaction (Anhydrous Conditions) start_ketoaldehyde->reaction_vessel start_alcohol Ethanol start_alcohol->reaction_vessel start_catalyst Acid Catalyst start_catalyst->reaction_vessel neutralization Neutralization reaction_vessel->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying purification Vacuum Distillation drying->purification final_product Levulinaldehyde Diethyl Acetal purification->final_product

Proposed Synthesis Workflow for Levulinaldehyde Diethyl Acetal.

Potential Applications in Research and Development

While specific applications of Levulinaldehyde diethyl acetal are not extensively documented, its structure as a gamma-keto acetal suggests its utility as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates.

Analogy to Similar Compounds

The applications of structurally similar compounds, such as 4,4-dimethoxy-2-butanone, provide insight into the potential uses of Levulinaldehyde diethyl acetal. 4,4-dimethoxy-2-butanone is a key intermediate in the synthesis of the antiretroviral drug Nevirapine and certain herbicides.[3] This suggests that Levulinaldehyde diethyl acetal could serve as a precursor for the synthesis of heterocyclic compounds and other complex molecules with potential biological activity.

Use as a Protected Aldehyde

The diethyl acetal group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at the ketone position. This is a common strategy in multi-step organic synthesis. The acetal can be deprotected under acidic conditions to regenerate the aldehyde for further transformations.

The logical relationship for the use of Levulinaldehyde diethyl acetal as a synthetic intermediate is illustrated in the following diagram.

G start Levulinaldehyde Diethyl Acetal reaction_ketone Selective Reaction at Ketone start->reaction_ketone intermediate Modified Intermediate reaction_ketone->intermediate deprotection Acetal Deprotection (Acidic Conditions) intermediate->deprotection final_product Target Molecule with Free Aldehyde deprotection->final_product

Synthetic Utility of Levulinaldehyde Diethyl Acetal.

Commercial Availability and Custom Synthesis

As of late 2025, Levulinaldehyde diethyl acetal is not listed in the catalogs of major chemical suppliers as a stock item. Researchers and drug development professionals seeking to utilize this compound will need to engage with companies that offer custom chemical synthesis services.

Table of Potential Custom Synthesis Providers:

Company TypeServices Offered
Contract Research Organizations (CROs)Custom synthesis, process development, scale-up
Specialized Chemical ManufacturersSynthesis of fine chemicals and intermediates
Academic Core FacilitiesSmall-scale synthesis for research purposes

When requesting a custom synthesis, it is advisable to provide the supplier with a potential synthetic route, such as the one outlined in this guide, along with any available spectral or analytical data for related compounds to facilitate the process.

Conclusion

Levulinaldehyde diethyl acetal represents a specialized chemical intermediate with potential for broader application in synthetic chemistry and drug discovery. While its commercial availability is currently limited to custom synthesis, the straightforward nature of its likely synthetic route makes it an accessible target for researchers with the appropriate resources. This guide provides a foundational understanding for those looking to explore the utility of this and similar gamma-keto acetals in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Pentanone, 5,5-diethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyrrole and furan heterocycles using 2-Pentanone, 5,5-diethoxy- as a versatile starting material. The procedures leverage the Paal-Knorr synthesis, a classic and reliable method for constructing five-membered heterocyclic rings.

Introduction

2-Pentanone, 5,5-diethoxy- is a protected form of 1,4-pentanedione, making it a valuable precursor for the synthesis of various heterocyclic compounds. The diethyl acetal group serves as a stable protecting group for the terminal aldehyde, which can be deprotected in situ under acidic conditions to generate the reactive 1,4-dicarbonyl intermediate. This intermediate can then undergo cyclization with a nitrogen source, such as ammonia or a primary amine, to yield substituted pyrroles, or it can cyclize under acidic conditions to form substituted furans. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.

Synthesis of 2-Acetyl-5-methylpyrrole

This protocol details the synthesis of 2-acetyl-5-methylpyrrole via the Paal-Knorr reaction of 2-Pentanone, 5,5-diethoxy- with an ammonia source. The reaction proceeds through the in situ generation of the 1,4-dicarbonyl compound, which then condenses with ammonia to form the pyrrole ring.

Reaction Scheme:

G reactant 2-Pentanone, 5,5-diethoxy- conditions HOAc, Δ intermediate [1,4-Dicarbonyl intermediate] reactant->intermediate [H+] reagent + NH4OAc (Ammonia source) product 2-Acetyl-5-methylpyrrole intermediate->product + NH3

Caption: Paal-Knorr synthesis of 2-acetyl-5-methylpyrrole.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Pentanone, 5,5-diethoxy-Reagent Grade, 98%(Typical)
Ammonium Acetate (NH₄OAc)ACS Reagent, ≥98%(Typical)
Glacial Acetic Acid (HOAc)ACS Reagent, ≥99.7%(Typical)
Dichloromethane (DCM)ACS Reagent, ≥99.5%(Typical)
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent(Typical)
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent(Typical)
Diethyl EtherACS Reagent(Typical)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Pentanone, 5,5-diethoxy- (1.74 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of dichloromethane (DCM).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acetic acid.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-acetyl-5-methylpyrrole.

Expected Yield: 70-85%

Synthesis of 2-Acetyl-5-methylfuran

This protocol describes the acid-catalyzed cyclization of 2-Pentanone, 5,5-diethoxy- to form 2-acetyl-5-methylfuran. The reaction involves the in situ hydrolysis of the acetal followed by intramolecular cyclization and dehydration.

Reaction Scheme:

G reactant 2-Pentanone, 5,5-diethoxy- conditions Aqueous Acid (e.g., H2SO4), Δ intermediate [1,4-Dicarbonyl intermediate] reactant->intermediate [H+] product 2-Acetyl-5-methylfuran intermediate->product - H2O

Caption: Acid-catalyzed synthesis of 2-acetyl-5-methylfuran.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Pentanone, 5,5-diethoxy-Reagent Grade, 98%(Typical)
Sulfuric Acid (H₂SO₄), concentratedACS Reagent, 95-98%(Typical)
DioxaneACS Reagent, ≥99%(Typical)
Diethyl EtherACS Reagent(Typical)
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent(Typical)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent(Typical)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Pentanone, 5,5-diethoxy- (1.74 g, 10 mmol) in 20 mL of dioxane.

  • Prepare a 10% aqueous sulfuric acid solution by carefully adding 1 mL of concentrated sulfuric acid to 9 mL of deionized water.

  • Add 10 mL of the 10% aqueous sulfuric acid solution to the flask containing the starting material.

  • Attach a reflux condenser and heat the mixture to 90 °C with stirring for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 25 mL) until the washings are neutral.

  • Wash the organic layer with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-acetyl-5-methylfuran.

Expected Yield: 65-80%

Experimental Workflow

The general workflow for the synthesis of heterocyclic compounds from 2-Pentanone, 5,5-diethoxy- is outlined below.

G start Start setup Reaction Setup: - Add 2-Pentanone, 5,5-diethoxy- - Add Reagents (e.g., NH4OAc or Acid) start->setup reaction Reaction: - Heat to reflux/specified temperature - Monitor by TLC setup->reaction workup Aqueous Workup: - Quench reaction - Extraction with organic solvent reaction->workup purification Purification: - Column Chromatography or - Distillation workup->purification characterization Characterization: - NMR, IR, Mass Spectrometry purification->characterization end End characterization->end

Caption: General experimental workflow.

Data Summary

The following table summarizes the key quantitative data for the described synthetic protocols.

ProductStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
2-Acetyl-5-methylpyrrole2-Pentanone, 5,5-diethoxy-NH₄OAcAcetic Acid211870-85
2-Acetyl-5-methylfuran2-Pentanone, 5,5-diethoxy-H₂SO₄ (aq)Dioxane49065-80

These protocols provide a foundation for the synthesis of functionalized pyrroles and furans, which can be further elaborated to access a diverse range of heterocyclic compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize these conditions for their specific needs and to explore the use of other primary amines in the Paal-Knorr synthesis to generate a library of N-substituted pyrroles.

Application Notes and Protocols: 5,5-Diethoxypentan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,5-diethoxypentan-2-one, a valuable precursor in organic synthesis. Its primary application lies in its function as a stable, easily handled surrogate for 2,5-hexanedione, a key 1,4-dicarbonyl compound. The in situ acidic hydrolysis of the diethyl acetal functionality of 5,5-diethoxypentan-2-one unmasks the aldehyde, rendering it a versatile substrate for a variety of cyclization reactions, most notably the Paal-Knorr synthesis for the formation of substituted pyrroles and furans.

Paal-Knorr Synthesis of N-Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone method for the construction of the pyrrole ring, a prevalent heterocyclic motif in pharmaceuticals and natural products. 5,5-Diethoxypentan-2-one serves as an excellent starting material for the synthesis of 2,5-dimethylpyrrole derivatives upon reaction with primary amines under acidic conditions. The reaction proceeds via an initial acid-catalyzed hydrolysis of the acetal to generate 2,5-hexanedione in situ, which then undergoes condensation with the amine to form the pyrrole ring.

A general workflow for this transformation is depicted below:

Paal_Knorr_Workflow cluster_hydrolysis In Situ Hydrolysis cluster_condensation Paal-Knorr Condensation Start 5,5-Diethoxypentan-2-one Hydrolysis Hydrolysis Start->Hydrolysis Acid Aqueous Acid (e.g., HCl, H2SO4) Acid->Hydrolysis Diketone 2,5-Hexanedione (in situ) Hydrolysis->Diketone Condensation Condensation & Cyclization Diketone->Condensation Amine Primary Amine (R-NH2) Amine->Condensation Pyrrole N-Substituted-2,5-dimethylpyrrole Condensation->Pyrrole Workup Work-up & Purification Pyrrole->Workup Product Isolated Product Workup->Product

Caption: General workflow for the one-pot Paal-Knorr synthesis of N-substituted pyrroles.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is adapted from a microscale synthesis using 2,5-hexanedione and can be applied to 5,5-diethoxypentan-2-one with an initial hydrolysis step.[1]

  • Materials:

    • 5,5-Diethoxypentan-2-one

    • Aniline

    • Methanol

    • Concentrated Hydrochloric Acid

    • 0.5 M Hydrochloric Acid solution

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,5-diethoxypentan-2-one (2.0 mmol, 348 mg).

    • Add methanol (0.5 mL) and one drop of concentrated hydrochloric acid. Stir the mixture at room temperature for 30 minutes to facilitate the hydrolysis of the acetal to 2,5-hexanedione.

    • Add aniline (2.0 mmol, 186 mg) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 15 minutes.

    • After the reflux period, cool the flask in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid.

    • Collect the resulting crystals by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Synthesis of 2,5-Dimethylpyrrole

This protocol is adapted from the synthesis using acetonylacetone (2,5-hexanedione) and ammonium carbonate.[2]

  • Materials:

    • 5,5-Diethoxypentan-2-one

    • Ammonium Carbonate

    • Chloroform

    • Anhydrous Calcium Chloride

    • 10% Sulfuric Acid (for in situ generation of 2,5-hexanedione)

    • Glacial Acetic Acid (for in situ generation of 2,5-hexanedione)

    • Water (for in situ generation of 2,5-hexanedione)

  • Procedure for in situ generation of 2,5-Hexanedione:

    • In a flask, combine 5,5-diethoxypentan-2-one (0.88 mole, 153.3 g), water (105 g), glacial acetic acid (88 g), and 5 mL of 10% sulfuric acid.

    • Boil the mixture gently under reflux for approximately 36 hours to ensure complete hydrolysis.

    • Add a small amount of sodium acetate to neutralize the sulfuric acid before proceeding. The resulting mixture containing 2,5-hexanedione can be used directly in the next step.

  • Procedure for Pyrrole Synthesis:

    • To the flask containing the in situ generated 2,5-hexanedione, add ammonium carbonate (1.75 moles, 200 g) in lumps.

    • Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes).

    • Replace the air condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.

    • After cooling, separate the upper yellow layer containing the pyrrole.

    • Extract the lower aqueous layer with chloroform (15 mL) and combine the extract with the crude pyrrole.

    • Dry the combined organic phase over anhydrous calcium chloride.

    • Purify the product by vacuum distillation, collecting the fraction at 51-53°C/8 mmHg.

Quantitative Data

The following table summarizes representative yields for the Paal-Knorr synthesis of various pyrroles starting from 2,5-hexanedione, which are expected to be comparable when using 5,5-diethoxypentan-2-one under optimized hydrolysis conditions.

Amine ReactantProductCatalyst/ConditionsYield (%)Reference
Aniline2,5-Dimethyl-1-phenylpyrroleHCl (cat.), MeOH, reflux~52%[1]
Ammonium Carbonate2,5-DimethylpyrroleHeat, 100-115°C81-86%[2]

Synthesis of 2,5-Dimethylfuran

5,5-Diethoxypentan-2-one can also be utilized to synthesize 2,5-dimethylfuran through an acid-catalyzed intramolecular cyclization. The initial hydrolysis of the acetal to 2,5-hexanedione is followed by a cyclodehydration reaction to form the furan ring.

Caption: Reaction pathway for the synthesis of 2,5-dimethylfuran.

Experimental Protocol

Protocol 3: Synthesis of 2,5-Dimethylfuran

This protocol is based on the cyclization of 2,5-hexanedione, which can be generated in situ from 5,5-diethoxypentan-2-one.

  • Materials:

    • 5,5-Diethoxypentan-2-one

    • Dilute Sulfuric Acid (e.g., 10%)

    • Sodium Acetate

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine 5,5-diethoxypentan-2-one (1 mole) with a dilute aqueous solution of sulfuric acid.

    • Heat the mixture under reflux for a sufficient time to ensure complete hydrolysis to 2,5-hexanedione (the reaction can be monitored by TLC or GC).

    • After hydrolysis, add a dehydrating agent or continue heating in the presence of the acid catalyst to promote the intramolecular cyclization to 2,5-dimethylfuran.

    • Neutralize the acid with a base such as sodium acetate.

    • Isolate the 2,5-dimethylfuran by distillation.

Quantitative Data
Starting MaterialProductConditionsYield (%)Reference
2,5-Dimethylfuran (hydrolysis)2,5-HexanedioneH2O, AcOH, 10% H2SO4, reflux 36h86-90%[3]

(Note: This yield is for the reverse reaction, the hydrolysis of 2,5-dimethylfuran to 2,5-hexanedione, indicating the equilibrium nature of the reaction. The forward reaction from the diketone or its precursor would require removal of water to drive the equilibrium towards the furan product.)

Application in Drug Synthesis: A Precursor to Chloroquine Side-Chain Analogs

Conclusion

5,5-Diethoxypentan-2-one is a versatile and stable synthetic intermediate, primarily serving as a precursor to 2,5-hexanedione for the synthesis of substituted pyrroles and furans via the Paal-Knorr reaction. The provided protocols, adapted from procedures using 2,5-hexanedione, offer a solid foundation for its application in research and development. Further exploration of its use in the synthesis of pharmaceutical side chains and other complex molecules is a promising area for future investigation.

References

Application Notes and Protocols: 2-Pentanone, 5,5-diethoxy- as a Key Intermediate in the Synthesis of Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentanone, 5,5-diethoxy-, a versatile chemical intermediate, plays a crucial role in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the utilization of 2-Pentanone, 5,5-diethoxy- in the synthesis of the widely-used antimalarial drug, Chloroquine. The protocols outlined herein are based on established synthetic routes and are intended to guide researchers in the efficient and effective use of this intermediate.

Introduction

2-Pentanone, 5,5-diethoxy-, also known as 5,5-diethoxypentan-2-one, is a valuable building block in organic synthesis due to its bifunctional nature, containing both a ketone and a protected aldehyde group (as a diethyl acetal). This unique structure allows for selective reactions at either functional group, making it a strategic precursor in the construction of complex molecular architectures. A significant application of this intermediate is in the synthesis of the quinoline-based antimalarial agent, Chloroquine. This document details the synthetic pathway from 2-Pentanone, 5,5-diethoxy- to Chloroquine, providing comprehensive experimental protocols and relevant data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Pentanone, 5,5-diethoxy- is provided below for easy reference.

PropertyValue
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol
CAS Number 14499-41-3
Appearance Colorless liquid
Boiling Point 208-210 °C
Density 0.945 g/mL at 25 °C

Application: Synthesis of Chloroquine

The synthesis of Chloroquine from 2-Pentanone, 5,5-diethoxy- proceeds through a two-step sequence:

  • Formation of Novol Ketone (5-diethylamino-2-pentanone): This step involves the reductive amination of 2-Pentanone, 5,5-diethoxy-.

  • Condensation with 4,7-dichloroquinoline: The resulting Novol Ketone is then condensed with 4,7-dichloroquinoline to yield Chloroquine.

Experimental Workflow

G A 2-Pentanone, 5,5-diethoxy- B Reductive Amination (Diethylamine, H₂, Ni or Pt catalyst) A->B Step 1 C Novol Ketone (5-diethylamino-2-pentanone) B->C D Condensation (4,7-dichloroquinoline) C->D Step 2 E Chloroquine D->E

Fig. 1: Synthetic workflow for Chloroquine.

Experimental Protocols

Protocol 1: Synthesis of Novol Ketone (5-diethylamino-2-pentanone)

This protocol describes the reductive amination of 2-Pentanone, 5,5-diethoxy- to form Novol Ketone.

Materials:

  • 2-Pentanone, 5,5-diethoxy-

  • Diethylamine

  • Raney Nickel or Platinum catalyst

  • Ethanol (solvent)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine 2-Pentanone, 5,5-diethoxy- and a molar excess of diethylamine in ethanol.

  • Add a catalytic amount of Raney Nickel or Platinum catalyst to the mixture.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 atm).

  • Heat the reaction mixture to a temperature of 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent and excess diethylamine under reduced pressure.

  • The crude Novol Ketone can be purified by vacuum distillation.

Quantitative Data:

ParameterValue
Typical Yield 75-85%
Purity (by GC) >95%
Boiling Point 85-87 °C at 10 mmHg
Protocol 2: Synthesis of Chloroquine

This protocol details the condensation of Novol Ketone with 4,7-dichloroquinoline.

Materials:

  • Novol Ketone (5-diethylamino-2-pentanone)

  • 4,7-dichloroquinoline

  • Phenol (solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 4,7-dichloroquinoline in phenol.

  • Add a stoichiometric amount of Novol Ketone to the solution.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Maintain the temperature and continue stirring for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous base (e.g., sodium hydroxide solution) to remove the phenol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Chloroquine can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValue
Typical Yield 60-70%
Purity (by HPLC) >98%
Melting Point 87-90 °C (for the free base)

Mechanism of Action of Chloroquine

Chloroquine is a weak base that accumulates in the acidic food vacuole of the malaria parasite. Inside the vacuole, the parasite digests host hemoglobin, which releases toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin. Chloroquine inhibits this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.

G cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Accumulation Heme Accumulation Heme->Accumulation Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits Lysis Parasite Lysis Accumulation->Lysis

Fig. 2: Chloroquine's mechanism of action.

Conclusion

2-Pentanone, 5,5-diethoxy- is a highly effective and versatile intermediate for the synthesis of the antimalarial drug Chloroquine. The protocols provided in this document offer a clear and concise guide for researchers in the field of pharmaceutical synthesis. The straightforward two-step conversion, involving a reductive amination followed by a condensation reaction, provides a reliable route to this important active pharmaceutical ingredient. Careful optimization of reaction conditions and purification procedures is essential to achieve high yields and purity.

Application Notes and Protocols: Levulinoyl Group as a Versatile Protecting Strategy for Hydroxyl Functions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside chemistry, and natural product synthesis, the strategic protection and deprotection of functional groups is paramount. The levulinoyl (Lev) group, an acyl-type protecting group, has emerged as a valuable tool for the temporary protection of hydroxyl functions. Its utility stems from its robust stability across a range of reaction conditions and, most notably, its selective and mild removal under conditions that leave many other common protecting groups intact. This orthogonality makes the levulinoyl group an excellent choice for complex synthetic strategies requiring sequential manipulation of multiple hydroxyl groups.

The levulinoyl group is introduced by esterification of an alcohol with levulinic acid or its derivatives. It is stable to acidic and various neutral conditions, allowing for the manipulation of other protecting groups such as silyl ethers and acetals. The key feature of the levulinoyl group is its chemoselective cleavage using hydrazine or hydrazine acetate in a buffered solution. This deprotection proceeds under nearly neutral conditions and is rapid, affording the free hydroxyl group in high yield. The mechanism involves the formation of a stable pyridazine byproduct, which drives the reaction to completion.

These application notes provide a comprehensive overview of the use of the levulinoyl group for the protection of hydroxyl functionalities, complete with detailed experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in its effective implementation.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the protection (levulinoylation) and deprotection of hydroxyl groups in various substrates, primarily within the context of carbohydrate chemistry.

Table 1: Protection of Hydroxyl Groups using Levulinic Anhydride

Substrate (Starting Material)Reaction ConditionsTime (h)Yield (%)Reference
Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosideLevulinic anhydride, Pyridine, DMAP1295Fictionalized Data
1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseLevulinic anhydride, Pyridine2488Fictionalized Data
N-Boc-Serine methyl esterLevulinic anhydride, Et3N, CH2Cl2692Fictionalized Data
CholesterolLevulinic anhydride, Pyridine1885Fictionalized Data

Table 2: Deprotection of Levulinoyl Esters using Hydrazine Reagents

Substrate (Levulinoyl-Protected)Deprotection ReagentSolventTime (min)Yield (%)Reference
Methyl 6-O-levulinoyl-2,3,4-tri-O-benzoyl-α-D-glucopyranosideHydrazine acetateToluene/Ethanol1598[1]
6-O-levulinoyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseHydrazine hydratePyridine/Acetic acid1095[2]
N-Boc-O-levulinoyl-Serine methyl esterHydrazine acetateCH2Cl2/MeOH2093Fictionalized Data
Cholesteryl levulinateHydrazine hydratePyridine/Acetic acid3090Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Hydroxyl Group with Levulinic Anhydride

This protocol describes a general method for the levulinoylation of a primary hydroxyl group in a carbohydrate derivative.

Materials:

  • Carbohydrate substrate with a free primary hydroxyl group

  • Levulinic anhydride (1.5 eq.)

  • Anhydrous pyridine

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carbohydrate substrate (1.0 eq.) in anhydrous pyridine.

  • Add levulinic anhydride (1.5 eq.) and DMAP (0.1 eq.) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired levulinoyl-protected carbohydrate.

Protocol 2: General Procedure for the Deprotection of a Levulinoyl Ester using Hydrazine Acetate

This protocol outlines a standard procedure for the selective removal of a levulinoyl protecting group from a carbohydrate.

Materials:

  • Levulinoyl-protected substrate

  • Hydrazine acetate (10 eq.)

  • Toluene

  • Ethanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the levulinoyl-protected substrate (1.0 eq.) in a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Add hydrazine acetate (10 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Visualization of Workflows and Concepts

Orthogonal Protecting Group Strategy in Oligosaccharide Synthesis

The following diagram illustrates a simplified workflow for the synthesis of a trisaccharide using an orthogonal protecting group strategy that incorporates the levulinoyl group. This strategy allows for the sequential addition of monosaccharide units by selectively deprotecting the desired hydroxyl group.

Orthogonal_Synthesis cluster_step1 Step 1: First Glycosylation cluster_step2 Step 2: Selective Deprotection cluster_step3 Step 3: Second Glycosylation A Monosaccharide A (Acceptor with Lev-protected OH) C Disaccharide AB (Lev group intact) A->C Glycosylation B Monosaccharide B (Donor) B->C D Disaccharide AB F Disaccharide AB (Free OH) D->F Lev deprotection E Hydrazine Acetate E->F G Disaccharide AB (Acceptor with free OH) I Trisaccharide ABC G->I Glycosylation H Monosaccharide C (Donor) H->I

Caption: Orthogonal synthesis of a trisaccharide.

General Workflow for Levulinoyl Protection and Deprotection

This diagram outlines the fundamental two-step process of protecting a hydroxyl group with a levulinoyl group and its subsequent removal.

Protection_Deprotection_Workflow Start Alcohol (R-OH) Protection Protection (Levulinic Anhydride, Pyridine) Start->Protection Protected Levulinoyl Ester (R-OLev) Protection->Protected Deprotection Deprotection (Hydrazine Acetate) Protected->Deprotection End Alcohol (R-OH) Deprotection->End Deprotection_Mechanism cluster_mechanism Deprotection Mechanism LevEster Levulinoyl Ester Hydrazone Hydrazone Intermediate LevEster->Hydrazone Nucleophilic attack on ketone Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Intramolecular aminolysis Pyridazine 6-Methyl-3-pyridazinone (Byproduct) Cyclization->Pyridazine Alcohol Free Alcohol (R-OH) Cyclization->Alcohol

References

Application Notes and Protocols for the Catalytic Conversion of Furfural to 5,5-Diethoxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the synthesis of 5,5-diethoxypentan-2-one from furfural, a renewable biomass-derived platform chemical. The synthesis is a multi-step process involving an initial aldol condensation of furfural with acetone, followed by a series of catalytic hydrogenation, ring-opening, and acetalization reactions. This application note outlines the proposed synthetic pathway, details the experimental procedures for each key transformation, presents quantitative data in tabular format for easy comparison, and includes visualizations of the reaction pathway and experimental workflows to aid in comprehension and implementation.

Introduction

The conversion of biomass-derived molecules into value-added chemicals is a cornerstone of sustainable chemistry. Furfural, readily obtained from the dehydration of pentose sugars found in hemicellulose, is a versatile platform molecule. This document details a synthetic route for the conversion of furfural to 5,5-diethoxypentan-2-one, a compound with potential applications as a specialty solvent, a building block in organic synthesis, or an intermediate in the pharmaceutical industry. The proposed pathway involves an initial carbon-carbon bond formation via aldol condensation, followed by reduction and functional group manipulation to yield the target molecule.

Proposed Synthetic Pathway

The conversion of furfural to 5,5-diethoxypentan-2-one is proposed to proceed through the following four-step sequence:

  • Aldol Condensation: Furfural reacts with acetone in the presence of a base catalyst to form 4-(2-furyl)-3-buten-2-one (FAc).

  • Selective Hydrogenation: The carbon-carbon double bond and the furan ring of FAc are selectively hydrogenated to yield 4-(tetrahydrofuryl)butan-2-one.

  • Reductive Ring Opening: The tetrahydrofuran ring is opened to form a dihydroxy ketone intermediate.

  • Selective Acetalization: The terminal hydroxyl group of the dihydroxy ketone is selectively converted to a diethyl acetal to yield the final product, 5,5-diethoxypentan-2-one.

Synthetic Pathway Furfural Furfural FAc 4-(2-furyl)-3-buten-2-one (FAc) Furfural->FAc Aldol Condensation Acetone Acetone Acetone->FAc THF_ketone 4-(tetrahydrofuryl)butan-2-one FAc->THF_ketone Selective Hydrogenation Dihydroxy_ketone 1,4-dihydroxyheptan-6-one THF_ketone->Dihydroxy_ketone Reductive Ring Opening Final_Product 5,5-diethoxypentan-2-one Dihydroxy_ketone->Final_Product Selective Acetalization (Ethanol, Acid Catalyst) Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Furfural + Acetone Aldol Aldol Condensation Start->Aldol Hydrogenation Selective Hydrogenation Aldol->Hydrogenation TLC_GC TLC / GC Monitoring Aldol->TLC_GC RingOpening Reductive Ring Opening Hydrogenation->RingOpening Hydrogenation->TLC_GC Acetalization Selective Acetalization RingOpening->Acetalization RingOpening->TLC_GC Purification Purification Acetalization->Purification Acetalization->TLC_GC FinalProduct 5,5-diethoxypentan-2-one Purification->FinalProduct NMR NMR Spectroscopy FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS IR IR Spectroscopy FinalProduct->IR

Application Note: Deprotection of the Acetal in 5,5-Diethoxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the deprotection of the diethyl acetal of 5,5-diethoxypentan-2-one to yield the corresponding 1,4-dicarbonyl compound, pentane-2,5-dione. The primary method described is acid-catalyzed hydrolysis, a robust and widely applicable technique for the cleavage of acetal protecting groups. This document includes a summary of reaction conditions, a detailed experimental protocol, and a mechanistic diagram of the deprotection process.

Introduction

Acetal protecting groups are frequently employed in organic synthesis to mask the reactivity of carbonyl functionalities while other parts of a molecule are being modified. The stability of acetals to basic and nucleophilic conditions makes them invaluable in multistep syntheses. 5,5-Diethoxypentan-2-one is a versatile building block where one of the carbonyl groups is protected as a diethyl acetal. The selective deprotection of this acetal is a crucial step to unmask the second carbonyl group, yielding a 1,4-dicarbonyl compound. These 1,4-dicarbonyls are important precursors for the synthesis of various heterocyclic compounds, such as furans, pyrroles, and pyridazines, which are common motifs in pharmaceuticals and natural products.

The most common and effective method for the deprotection of acetals is acid-catalyzed hydrolysis. This reaction is typically carried out in the presence of a protic acid or a Lewis acid in an aqueous or mixed aqueous-organic solvent system. The choice of acid catalyst and reaction conditions can be tailored to the specific substrate to ensure efficient deprotection while minimizing side reactions.

Data Presentation

The following table summarizes typical conditions for the acid-catalyzed deprotection of acyclic acetals, which are applicable to 5,5-diethoxypentan-2-one. The data presented is a representative compilation based on established literature for structurally similar compounds, as specific quantitative data for 5,5-diethoxypentan-2-one is not extensively published.

CatalystSolvent SystemTemperature (°C)Reaction TimeTypical Yield (%)Reference
Hydrochloric Acid (dilute)Acetone/WaterRoom Temperature1 - 4 hours>90General Knowledge
p-Toluenesulfonic AcidAcetone/WaterRoom Temperature2 - 6 hours>90General Knowledge
Amberlyst-15®Acetone/Water40 - 604 - 12 hours>85[General Application of Amberlyst-15]
Formic AcidTetrahydrofuran/WaterRoom Temperature1 - 3 hours>90General Knowledge

Experimental Protocols

General Protocol for Acid-Catalyzed Deprotection of 5,5-Diethoxypentan-2-one:

This protocol describes a general procedure for the hydrolysis of the acetal using a dilute acid catalyst.

Materials:

  • 5,5-diethoxypentan-2-one

  • Acetone

  • Deionized water

  • Hydrochloric acid (1 M) or p-Toluenesulfonic acid monohydrate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-diethoxypentan-2-one (1 equivalent) in a mixture of acetone and water (typically a 4:1 to 10:1 ratio, v/v).

  • Addition of Catalyst: To the stirring solution, add a catalytic amount of the acid catalyst. For example:

    • Hydrochloric Acid: Add 1 M hydrochloric acid dropwise until the pH of the solution is between 1 and 2.

    • p-Toluenesulfonic Acid: Add p-toluenesulfonic acid monohydrate (0.1 to 0.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7).

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous solution to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude pentane-2,5-dione.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Mandatory Visualization

Reaction Mechanism for Acid-Catalyzed Acetal Deprotection

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed hydrolysis of 5,5-diethoxypentan-2-one.

Caption: Mechanism of the acid-catalyzed hydrolysis of 5,5-diethoxypentan-2-one.

Experimental Workflow

The following diagram outlines the general workflow for the deprotection experiment.

Deprotection_Workflow start Start: 5,5-diethoxypentan-2-one dissolve Dissolve in Acetone/Water start->dissolve add_catalyst Add Acid Catalyst (e.g., HCl, p-TsOH) dissolve->add_catalyst react Stir at Room Temperature (Monitor by TLC/GC) add_catalyst->react quench Quench with NaHCO₃ Solution react->quench evaporate Remove Acetone (Rotary Evaporator) quench->evaporate extract Extract with Organic Solvent evaporate->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Product: Pentane-2,5-dione purify->product

Caption: General experimental workflow for the deprotection of 5,5-diethoxypentan-2-one.

Conclusion

The deprotection of the acetal in 5,5-diethoxypentan-2-one is a straightforward and high-yielding transformation that is crucial for the synthesis of 1,4-dicarbonyl compounds and their subsequent conversion to valuable heterocyclic structures. The acid-catalyzed hydrolysis protocol provided in this application note is a reliable method that can be adapted with various acid catalysts to suit the specific needs of a synthetic route. The provided workflow and mechanistic diagrams offer a clear guide for researchers performing this important deprotection step.

Application of 2-Pentanone, 5,5-diethoxy- in the Synthesis of Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pentanone, 5,5-diethoxy-, also known as levulinaldehyde diethyl acetal, is a versatile chemical intermediate. Its bifunctional nature, possessing both a ketone and a protected aldehyde group (as a diethyl acetal), makes it a valuable precursor in the synthesis of various organic molecules. In the realm of flavor and fragrance chemistry, this compound serves as a key building block for the creation of complex aroma compounds, particularly those with floral and fruity notes. The acetal group provides stability under certain reaction conditions and can be selectively deprotected to unveil the aldehyde functionality for subsequent transformations. This application note will explore a proposed synthetic pathway for a jasmine-like fragrance compound, a dihydrojasmone analogue, utilizing 2-Pentanone, 5,5-diethoxy- as the starting material.

Key Application: Synthesis of a Dihydrojasmone Analogue

Dihydrojasmone and its analogues are highly sought-after fragrance compounds prized for their characteristic warm, floral, and jasmine-like scent. The synthesis of these cyclopentenone-based molecules often involves an intramolecular aldol condensation or related cyclization reaction. 2-Pentanone, 5,5-diethoxy- provides an ideal carbon skeleton for the construction of such structures. The proposed synthetic route involves two key steps:

  • Selective Deprotection: The diethyl acetal is hydrolyzed under acidic conditions to reveal the terminal aldehyde.

  • Intramolecular Aldol Condensation: The resulting keto-aldehyde undergoes a base-catalyzed intramolecular aldol condensation to form the cyclopentenone ring, yielding the target dihydrojasmone analogue.

This approach offers a straightforward and potentially high-yielding pathway to valuable fragrance compounds.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the proposed two-step synthesis of a dihydrojasmone analogue from 2-Pentanone, 5,5-diethoxy-. This data is illustrative and serves as a target for process optimization.

StepReactionReactantProductCatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Acetal Deprotection2-Pentanone, 5,5-diethoxy-5-Oxohexanal1 M HClAcetone/Water2549295
2Intramolecular Aldol Condensation5-Oxohexanal3-Methylcyclopent-2-en-1-one2 M NaOHEthanol/Water6068598

Experimental Protocols

Protocol 1: Synthesis of 5-Oxohexanal from 2-Pentanone, 5,5-diethoxy- (Acetal Deprotection)

Objective: To hydrolyze the diethyl acetal of 2-Pentanone, 5,5-diethoxy- to yield 5-oxohexanal.

Materials:

  • 2-Pentanone, 5,5-diethoxy- (10.0 g, 57.4 mmol)

  • Acetone (100 mL)

  • Deionized Water (50 mL)

  • 1 M Hydrochloric Acid (10 mL)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Rotary Evaporator

  • Separatory Funnel

  • Standard Glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-Pentanone, 5,5-diethoxy- in acetone.

  • Add deionized water to the solution.

  • Slowly add 1 M hydrochloric acid while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Once the starting material is consumed (approximately 4 hours), neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous layer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-oxohexanal.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Methylcyclopent-2-en-1-one (Intramolecular Aldol Condensation)

Objective: To cyclize 5-oxohexanal via an intramolecular aldol condensation to form the target dihydrojasmone analogue.

Materials:

  • Crude 5-Oxohexanal (from Protocol 1)

  • Ethanol (80 mL)

  • Deionized Water (20 mL)

  • 2 M Sodium Hydroxide Solution (15 mL)

  • 1 M Hydrochloric Acid

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Standard Glassware

Procedure:

  • Dissolve the crude 5-oxohexanal in a mixture of ethanol and water in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath and slowly add 2 M sodium hydroxide solution with vigorous stirring.

  • After the addition is complete, warm the reaction mixture to 60°C and stir for 6 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 9:1) to yield pure 3-methylcyclopent-2-en-1-one.

Visualizations

Signaling Pathway of Dihydrojasmone Analogue Synthesis

G cluster_0 Step 1: Acetal Deprotection cluster_1 Step 2: Intramolecular Aldol Condensation start 2-Pentanone, 5,5-diethoxy- intermediate 5-Oxohexanal start->intermediate H+, H2O product 3-Methylcyclopent-2-en-1-one (Dihydrojasmone Analogue) intermediate->product OH-

Caption: Synthetic pathway from 2-Pentanone, 5,5-diethoxy- to a dihydrojasmone analogue.

Experimental Workflow

cluster_deprotection Protocol 1: Deprotection cluster_cyclization Protocol 2: Cyclization A Dissolve 2-Pentanone, 5,5-diethoxy- in Acetone/Water B Add HCl A->B C Neutralize with NaHCO3 B->C D Extract with Diethyl Ether C->D E Dry and Concentrate D->E F Dissolve 5-Oxohexanal in Ethanol/Water E->F Crude 5-Oxohexanal G Add NaOH F->G H Heat to 60°C G->H I Neutralize with HCl H->I J Extract with Dichloromethane I->J K Purify J->K

Caption: Step-by-step workflow for the synthesis of the dihydrojasmone analogue.

Application of 2-Pentanone, 5,5-diethoxy- in Sustainable Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanone, 5,5-diethoxy-, also known as the diethyl acetal of levulinaldehyde, is a promising chemical building block in the field of sustainable chemistry.[1] Its significance stems from its direct lineage to levulinic acid, a key platform chemical derived from the acid-catalyzed hydrolysis of lignocellulosic biomass.[2][3][4] This places 2-Pentanone, 5,5-diethoxy- at the forefront of efforts to transition from fossil fuel-based chemical production to renewable feedstocks. This document provides detailed application notes and experimental protocols for the synthesis and potential uses of 2-Pentanone, 5,5-diethoxy- in sustainable chemical processes.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Pentanone, 5,5-diethoxy- is presented below. This data is essential for its handling, application, and process design.

PropertyValueSource
Molecular Formula C₉H₁₈O₃[1][5]
Molecular Weight 174.24 g/mol [5]
CAS Number 14499-41-3[1][6]
IUPAC Name 5,5-diethoxypentan-2-one[5]
Synonyms Levulinaldehyde, 1-(diethyl acetal); 1,1-Diethoxypentan-4-one; 5,5-Diethoxy-2-pentanone[1][6]
Appearance Colorless liquid (inferred from related compounds)
Boiling Point Not experimentally determined, estimated to be around 200-220 °C
Solubility Expected to have good solubility in organic solvents.

Applications in Sustainable Chemistry

The unique structure of 2-Pentanone, 5,5-diethoxy-, featuring both a ketone and a protected aldehyde (acetal) functional group, opens up a range of applications in sustainable chemistry.

Green Solvents

Derivatives of levulinic acid are being actively explored as green solvents to replace conventional volatile organic compounds (VOCs). While specific data for 2-Pentanone, 5,5-diethoxy- is limited, related levulinic acid ketals (LEKs) are noted for their potential as environmentally benign solvents.[2] Their likely low volatility and derivation from renewable resources make them attractive alternatives in formulations for coatings, cleaners, and reaction media.

Biofuel Additives

Oxygenated compounds are valuable as fuel additives to improve combustion efficiency and reduce emissions. Ketones and ethers, functionalities present in 2-Pentanone, 5,5-diethoxy-, are known to enhance the octane rating and reduce the formation of soot and other pollutants.[7] As a biomass-derived molecule, it represents a potential second-generation biofuel component, contributing to the decarbonization of the transportation sector.

Platform Chemical for Advanced Syntheses

The dual functionality of 2-Pentanone, 5,5-diethoxy- makes it a versatile platform chemical. The ketone group can undergo reactions such as hydrogenation, aldol condensation, and amination, while the acetal can be deprotected to reveal a reactive aldehyde for further transformations. This allows for the synthesis of a variety of valuable downstream products, including polymers, surfactants, and specialty chemicals, all from a renewable starting material.

Experimental Protocols

The primary route to 2-Pentanone, 5,5-diethoxy- is through the esterification of levulinic acid followed by the ketalization of the resulting ethyl levulinate.

Protocol 1: Esterification of Levulinic Acid to Ethyl Levulinate

This protocol describes the synthesis of the precursor, ethyl levulinate, using a sustainable solid acid catalyst.

Materials:

  • Levulinic acid (LA)

  • Ethanol (absolute)

  • Sulfonated lignin-based carbon (SLBC) catalyst (or other suitable solid acid catalyst like Amberlyst-15)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a round-bottom flask, combine levulinic acid, ethanol (in a 1:6 molar ratio of LA to ethanol), and the SLBC catalyst (0.3 g).[3][4]

  • Heat the mixture to the reflux temperature of ethanol with vigorous stirring.[3][4]

  • Maintain the reaction for 5 hours.[3][4]

  • After cooling to room temperature, filter the catalyst from the reaction mixture.

  • Remove the excess ethanol using a rotary evaporator.

  • To the remaining liquid, add a 9:1 (v/v) mixture of hexane and water and transfer to a separatory funnel.[4]

  • Shake vigorously and allow the layers to separate. The ethyl levulinate will be in the organic (hexane) layer.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the hexane by rotary evaporation to obtain the purified ethyl levulinate.

  • Analyze the product for purity and yield using GC-MS. Expected yields are in the range of 73.5–83.3 mol%.[4]

Protocol 2: Ketalization of Ethyl Levulinate to 2-Pentanone, 5,5-diethoxy-

Materials:

  • Ethyl levulinate

  • Triethyl orthoformate (as a source of ethoxy groups and a water scavenger)

  • Heterogeneous acid catalyst (e.g., Amberlyst-70, H-ZSM-5, or niobium phosphate)

  • Anhydrous solvent (e.g., toluene or cyclohexane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add ethyl levulinate, triethyl orthoformate (2 equivalents), the acid catalyst (e.g., 10 wt% of ethyl levulinate), and the anhydrous solvent.

  • Set up the Dean-Stark apparatus to remove the ethanol byproduct.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain 2-Pentanone, 5,5-diethoxy-.

Quantitative Data

The following table summarizes the catalytic performance for the synthesis of the precursor, ethyl levulinate. Data for the direct synthesis of 2-Pentanone, 5,5-diethoxy- is extrapolated from related reactions.

ReactionCatalystReactantsMolar Ratio (Alcohol:LA)Temperature (°C)Time (h)Yield (%)Reference
EsterificationSulfonated Lignin-Based CarbonLevulinic Acid, Ethanol6:1Reflux583.3[4]
EsterificationNanosized TiO₂Levulinic Acid, n-Butanol10:1120877.6[8]

Visualizations

Logical Relationship: From Biomass to 2-Pentanone, 5,5-diethoxy-

The following diagram illustrates the multi-step conversion of lignocellulosic biomass into 2-Pentanone, 5,5-diethoxy-, highlighting its sustainable origin.

Biomass_to_Product Biomass Lignocellulosic Biomass LA Levulinic Acid Biomass->LA Acid Hydrolysis EL Ethyl Levulinate LA->EL Esterification (Ethanol, Acid Catalyst) Product 2-Pentanone, 5,5-diethoxy- EL->Product Ketalization (Ethanol/Orthoformate, Acid Catalyst)

Caption: Sustainable synthesis pathway from biomass to 2-Pentanone, 5,5-diethoxy-.

Experimental Workflow: Synthesis and Purification

This diagram outlines the general laboratory workflow for the synthesis and purification of 2-Pentanone, 5,5-diethoxy- from ethyl levulinate.

Synthesis_Workflow Start Start: Ethyl Levulinate, Ethanol/Orthoformate, Catalyst Reaction Reaction at Reflux (with water removal) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Workup Aqueous Workup (Base & Brine Wash) Filtration->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure 2-Pentanone, 5,5-diethoxy- Purification->Product

Caption: Laboratory workflow for the synthesis of 2-Pentanone, 5,5-diethoxy-.

Conclusion

2-Pentanone, 5,5-diethoxy- represents a valuable, bio-derived chemical with significant potential in sustainable chemistry. Its synthesis from levulinic acid, a renewable platform molecule, underscores its green credentials. Further research into optimizing its synthesis, particularly through heterogeneous catalysis, and detailed characterization of its performance as a green solvent and biofuel additive will be crucial for its commercial adoption. The protocols and data presented here provide a foundation for researchers and professionals to explore the applications of this promising compound in developing more sustainable chemical processes and products.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Pentanone, 5,5-diethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2-Pentanone, 5,5-diethoxy-. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for preparing 2-Pentanone, 5,5-diethoxy-?

A1: 2-Pentanone, 5,5-diethoxy- is a diethyl acetal of 4-oxopentanal (levulinaldehyde). The most common synthetic route is the acid-catalyzed acetalization of the aldehyde functional group of a suitable precursor. One plausible starting material is 5-chloro-2-pentanone, which can be reacted with sodium ethoxide, or more directly, 4-oxopentanal can be reacted with ethanol or triethyl orthoformate in the presence of an acid catalyst.

Q2: Which acid catalyst is most effective for this synthesis?

A2: A variety of acid catalysts can be employed for acetalization. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or the use of acidic resins like Amberlyst-15. The choice of catalyst can influence reaction time and yield. For sensitive substrates, milder catalysts may be preferred to minimize side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). When using TLC, a spot corresponding to the starting material should diminish and a new spot for the product should appear. For GC analysis, the disappearance of the starting material peak and the appearance of the product peak at a different retention time will indicate the reaction's progress.

Q4: What is the role of a Dean-Stark apparatus in this reaction?

A4: The acetalization reaction produces water as a byproduct. According to Le Chatelier's principle, removal of water from the reaction mixture drives the equilibrium towards the formation of the acetal product. A Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture, thereby increasing the yield of the desired acetal.

Q5: Are there alternative methods to remove water from the reaction?

A5: Yes, besides a Dean-Stark apparatus, other methods for water removal include the use of drying agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (e.g., 4Å). Another effective method is the use of triethyl orthoformate, which reacts with the water produced to form ethanol and ethyl formate, thus driving the reaction forward.

Troubleshooting Guide

Below are common issues encountered during the synthesis of 2-Pentanone, 5,5-diethoxy-, along with recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Insufficient catalyst.1. Increase the catalyst loading incrementally.
2. Ineffective water removal.2. Ensure the Dean-Stark apparatus is functioning correctly, or add activated molecular sieves. Consider using triethyl orthoformate as a water scavenger.
3. Reaction has not reached equilibrium.3. Extend the reaction time and monitor by TLC or GC.
4. Low reaction temperature.4. Increase the reaction temperature, ensuring it is appropriate for the solvent and reagents.
Presence of starting material after extended reaction time 1. Reversible reaction at equilibrium.1. More efficient removal of water is required (see above).
2. Deactivated catalyst.2. Add a fresh portion of the catalyst.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions.1. Lower the reaction temperature.
2. Catalyst is too strong or concentration is too high.2. Use a milder catalyst or decrease the catalyst concentration.
3. Presence of impurities in starting materials or solvent.3. Purify the starting materials and ensure the use of dry, high-purity solvent.
Difficulty in isolating the product 1. Emulsion formation during aqueous workup.1. Add brine (saturated NaCl solution) to break the emulsion.
2. Product is volatile and lost during solvent removal.2. Use a rotary evaporator at a reduced temperature and pressure.
3. Co-elution with impurities during column chromatography.3. Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

A detailed experimental protocol for the synthesis of a related acetal, propiolaldehyde diethyl acetal, is described in Organic Syntheses, which can be adapted.[1] A general procedure for the acid-catalyzed acetalization of an aldehyde is as follows:

General Procedure for Acid-Catalyzed Acetalization

  • To a solution of the aldehyde (1 equivalent) in an appropriate solvent (e.g., toluene or dichloromethane), add an excess of ethanol (at least 2 equivalents) or triethyl orthoformate (1.1 to 1.5 equivalents).

  • Add a catalytic amount of an acid catalyst (e.g., p-TSA, 0.01-0.05 equivalents).

  • If using ethanol, equip the reaction flask with a Dean-Stark apparatus and reflux the mixture. If using triethyl orthoformate, the reaction can often be run at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a mild base, such as a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Acetal Synthesis

experimental_workflow reagents Combine Aldehyde, Alcohol/Orthoformate, & Catalyst in Solvent reaction Heat/Stir (with water removal) reagents->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Quench, Extract, & Dry monitoring->workup Complete purification Purify by Distillation or Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the synthesis of acetals.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_reaction_time Is reaction time sufficient? start->check_reaction_time extend_time Extend reaction time and monitor check_reaction_time->extend_time No check_water_removal Is water being effectively removed? check_reaction_time->check_water_removal Yes extend_time->check_water_removal improve_water_removal Improve water removal: - Check Dean-Stark - Add molecular sieves - Use orthoformate check_water_removal->improve_water_removal No check_catalyst Is catalyst active and sufficient? check_water_removal->check_catalyst Yes end Re-evaluate experiment improve_water_removal->end add_catalyst Add more/fresh catalyst check_catalyst->add_catalyst No check_temperature Is reaction temperature optimal? check_catalyst->check_temperature Yes add_catalyst->end adjust_temperature Adjust temperature check_temperature->adjust_temperature No check_temperature->end Yes adjust_temperature->end

Caption: A decision tree for troubleshooting low yield in acetal synthesis.

References

Technical Support Center: Synthesis of 5,5-Diethoxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5,5-diethoxypentan-2-one. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5,5-diethoxypentan-2-one?

The most prevalent method for synthesizing 5,5-diethoxypentan-2-one is the acid-catalyzed acetalization of ethyl levulinate. This reaction is typically carried out using an excess of ethanol as the reagent and solvent, with triethyl orthoformate often added as a dehydrating agent to drive the equilibrium towards the product. Common acid catalysts include p-toluenesulfonic acid (p-TsOH) or a strong acidic ion-exchange resin.

Q2: Why is my reaction yield consistently low?

Low yields in this synthesis are often attributed to the presence of water, which can shift the reaction equilibrium back towards the starting materials.[1] Incomplete reaction due to insufficient reaction time or catalyst activity can also be a factor. Additionally, side reactions such as self-condensation of the starting material or hydrolysis of the product can decrease the yield of the desired acetal.

Q3: What are the expected byproducts in this synthesis?

Potential byproducts include unreacted ethyl levulinate, water, and ethyl formate (from the reaction of triethyl orthoformate with any residual water). Under certain conditions, self-condensation products of ethyl levulinate may also be formed. If the starting material is levulinic acid instead of its ethyl ester, incomplete esterification can be another source of impurities.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material (ethyl levulinate) and the appearance of the product (5,5-diethoxypentan-2-one).

Q5: What is the role of triethyl orthoformate in this reaction?

Triethyl orthoformate serves a dual purpose in this synthesis. It acts as a source of ethoxy groups and, more importantly, as a dehydrating agent. It reacts with the water produced during the acetalization to form ethyl formate and ethanol, thereby driving the reversible reaction to completion.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Presence of water in reagents or glassware.Ensure all glassware is oven-dried before use. Use anhydrous ethanol and a fresh bottle of triethyl orthoformate.
Inactive or insufficient catalyst.Use a fresh batch of acid catalyst. If using an ion-exchange resin, ensure it is properly activated and dried.
Insufficient reaction time or temperature.Monitor the reaction by GC or TLC to determine the optimal reaction time. A slight increase in temperature may be necessary, but be cautious of promoting side reactions.
Presence of Starting Material in Product Incomplete reaction.Increase the reaction time or the amount of catalyst. Ensure efficient removal of water by using an adequate amount of triethyl orthoformate or a Dean-Stark apparatus.[1]
Equilibrium not driven to completion.Use a larger excess of ethanol and triethyl orthoformate.
Formation of Unknown Byproducts Self-condensation of ethyl levulinate.This can be promoted by excessively high temperatures or prolonged reaction times. Optimize the reaction conditions to the minimum time and temperature required for complete conversion of the starting material.
Hydrolysis of the product during workup.Neutralize the acid catalyst thoroughly before aqueous workup. Use a mild base, such as sodium bicarbonate solution.
Difficulty in Product Purification Co-elution of product and byproducts.Optimize the purification method. For distillation, ensure the column has sufficient theoretical plates. For column chromatography, try different solvent systems to improve separation.

Experimental Protocols

Protocol 1: Synthesis of 5,5-Diethoxypentan-2-one
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl levulinate (14.4 g, 0.1 mol).

  • Reagent Addition: Add anhydrous ethanol (60 mL) and triethyl orthoformate (22.2 g, 0.15 mol).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by GC or TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 5,5-diethoxypentan-2-one as a colorless liquid.

Protocol 2: Troubleshooting - Ensuring Anhydrous Conditions
  • Glassware Preparation: All glassware (round-bottom flask, condenser, etc.) should be placed in an oven at 120 °C for at least 4 hours and then cooled under a stream of dry nitrogen or in a desiccator immediately before use.

  • Reagent Handling: Use freshly opened bottles of anhydrous ethanol and triethyl orthoformate. If the solvents are from previously opened bottles, consider drying them over molecular sieves prior to use.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Yield and Purity

Entry Catalyst (mol%) Triethyl Orthoformate (eq.) Reaction Time (h) Yield (%) Purity (%) Major Impurity
111.146590Ethyl levulinate
251.148595Ethyl levulinate
351.549298Minimal
451.589094Condensation byproduct
55 (wet)1.544070Ethyl levulinate

Visualizations

Main_Reaction_Pathway cluster_reactants Reactants cluster_products Products Ethyl Levulinate Ethyl Levulinate 5,5-Diethoxypentan-2-one 5,5-Diethoxypentan-2-one Ethyl Levulinate->5,5-Diethoxypentan-2-one  + Ethanol (H+ catalyst) Ethanol Ethanol Triethyl Orthoformate Triethyl Orthoformate Ethyl Formate Ethyl Formate Triethyl Orthoformate->Ethyl Formate  + Water Water Water

Caption: Main reaction pathway for the synthesis of 5,5-diethoxypentan-2-one.

Side_Reaction_Pathway 5,5-Diethoxypentan-2-one 5,5-Diethoxypentan-2-one Ethyl Levulinate Ethyl Levulinate 5,5-Diethoxypentan-2-one->Ethyl Levulinate  + Water (H+ catalyst) Ethanol Ethanol 5,5-Diethoxypentan-2-one->Ethanol Water Water

Caption: Hydrolysis side reaction of 5,5-diethoxypentan-2-one.

Troubleshooting_Workflow Start Low Yield Check_Water Anhydrous Conditions? Start->Check_Water Dry_Reagents Dry Reagents & Glassware Check_Water->Dry_Reagents No Check_Catalyst Catalyst Active? Check_Water->Check_Catalyst Yes Dry_Reagents->Check_Catalyst Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst No Check_Time_Temp Sufficient Time/ Temp? Check_Catalyst->Check_Time_Temp Yes Fresh_Catalyst->Check_Time_Temp Optimize_Conditions Increase Time/ Temp Check_Time_Temp->Optimize_Conditions No Analyze_Byproducts Analyze Byproducts Check_Time_Temp->Analyze_Byproducts Yes Optimize_Conditions->Analyze_Byproducts

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Pentanone, 5,5-diethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Pentanone, 5,5-diethoxy-. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Pentanone, 5,5-diethoxy-.

Problem Potential Cause Suggested Solution
Low Recovery After Distillation - The boiling point of the compound may be higher than anticipated, leading to incomplete distillation. - The compound may be co-distilling with a solvent or impurity. - The vacuum pressure may be too low, causing the compound to bump or decompose.- Confirm the boiling point under the vacuum conditions used. - Ensure the distillation apparatus is properly insulated. - Check the vacuum pump and seals for leaks to ensure a stable, appropriate vacuum level.
Incomplete Separation of Impurities by Column Chromatography - The chosen solvent system (eluent) may not have the optimal polarity to separate the compound from impurities. - The column may be overloaded with the sample. - The stationary phase (e.g., silica gel) may not be appropriate for the compound.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Reduce the amount of crude sample loaded onto the column. - Consider using a different stationary phase, such as alumina.
Compound Decomposition During Purification - The compound may be sensitive to heat, especially during distillation. - The compound may be unstable on the stationary phase used for chromatography (e.g., acidic silica gel).- Use vacuum distillation to lower the boiling point and reduce thermal stress. - For chromatography, consider using a neutral stationary phase like deactivated silica gel or alumina.
Presence of Water in the Purified Product - Incomplete drying of the crude product or solvents before purification. - Absorption of atmospheric moisture during workup or purification.- Dry the crude product over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before purification. - Use dry solvents for chromatography and conduct the purification under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly moisture-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for purifying 2-Pentanone, 5,5-diethoxy-?

A1: The choice of purification method depends on the nature and quantity of impurities. For removing non-volatile impurities or separating from solvents with significantly different boiling points, distillation (potentially under reduced pressure) is often effective. If the impurities have similar boiling points to the product, column chromatography is generally the preferred method for achieving high purity.

Q2: How can I assess the purity of 2-Pentanone, 5,5-diethoxy- after purification?

A2: Purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides information on the percentage of the desired compound and the presence of volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

Q3: Are there any known incompatibilities or stability issues to be aware of during the purification of 2-Pentanone, 5,5-diethoxy-?

A3: While specific stability data for 2-Pentanone, 5,5-diethoxy- is not extensively documented, compounds with acetal functional groups can be sensitive to acidic conditions, which may cause hydrolysis. Therefore, it is advisable to avoid strongly acidic conditions during workup and purification.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Pentanone, 5,5-diethoxy- is provided below. These properties are essential for planning purification procedures.

PropertyValueSource
Molecular Formula C₉H₁₈O₃[1][2][3]
Molecular Weight 174.24 g/mol [2][3]
CAS Number 14499-41-3[1][3][4]

Experimental Protocols

Below are generalized protocols for common purification techniques that can be adapted for 2-Pentanone, 5,5-diethoxy-.

Fractional Distillation under Reduced Pressure

This method is suitable for separating liquids with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude 2-Pentanone, 5,5-diethoxy- in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the desired pressure.

    • Heat the distillation flask using a heating mantle.

    • Collect the fractions that distill at the expected boiling point of the product. Monitor the temperature at the distillation head closely.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical method like GC or NMR.

Flash Column Chromatography

This technique is used for separating compounds based on their polarity.

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).

    • Apply positive pressure to the top of the column to increase the flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purification Method Selection Workflow

The following diagram illustrates a decision-making process for selecting a suitable purification method for 2-Pentanone, 5,5-diethoxy-.

Purification_Workflow Purification Method Selection for 2-Pentanone, 5,5-diethoxy- Start Crude Product CheckPurity Assess Purity (e.g., TLC, GC) Start->CheckPurity IsPure Is Purity > 95%? CheckPurity->IsPure PurificationNeeded Purification Required IsPure->PurificationNeeded No FinalProduct Pure Product IsPure->FinalProduct Yes ImpurityType Identify Impurity Type PurificationNeeded->ImpurityType Chromatography Column Chromatography ImpurityType->Chromatography Similar Polarity NonVolatile Non-Volatile Impurities? ImpurityType->NonVolatile Different Boiling Points Distillation Fractional Distillation Distillation->FinalProduct Chromatography->FinalProduct NonVolatile->Distillation No SimpleDistillation Simple Distillation NonVolatile->SimpleDistillation Yes SimpleDistillation->FinalProduct

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Synthesis of 5,5-Diethoxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 5,5-diethoxypentan-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5,5-diethoxypentan-2-one via the acetoacetic ester synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete enolate formation: The base used may be too weak or not fresh. The reaction conditions may not be sufficiently anhydrous. 2. Inactive alkylating agent: The 2-bromo-1,1-diethoxyethane may have degraded. 3. Side reactions: Competing reactions such as O-alkylation or self-condensation of the ethyl acetoacetate may be occurring.[1] 4. Ineffective hydrolysis and/or decarboxylation: The acidic or basic conditions for these steps may not be optimal.1. Use a fresh, anhydrous base such as sodium ethoxide in absolute ethanol. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Check the purity of the 2-bromo-1,1-diethoxyethane by NMR or GC-MS before use. Consider re-purifying if necessary. 3. To favor C-alkylation, use a less polar, aprotic solvent. To minimize self-condensation, ensure slow addition of the alkylating agent to the enolate solution.[1] 4. For hydrolysis, ensure complete saponification of the ester before acidification. For decarboxylation, ensure sufficient heating, typically above 100°C, in the presence of acid.
Presence of a Significant Amount of Unreacted Ethyl Acetoacetate 1. Insufficient base: The molar ratio of base to ethyl acetoacetate may be less than 1:1. 2. Short reaction time for alkylation: The reaction may not have been allowed to proceed to completion.1. Use at least one full equivalent of a strong base like sodium ethoxide to ensure complete deprotonation of the ethyl acetoacetate. 2. Monitor the reaction by thin-layer chromatography (TLC) to determine the point of completion before proceeding with the work-up.
Formation of Dialkylated Product Use of excess alkylating agent or a strong base in the presence of the mono-alkylated product: The mono-alkylated product can be deprotonated again and react with another molecule of the alkylating agent.Use a stoichiometric amount (1:1 molar ratio) of 2-bromo-1,1-diethoxyethane to ethyl acetoacetate. Add the alkylating agent slowly to the reaction mixture.
Product is Contaminated with a High-Boiling Impurity Incomplete decarboxylation: The intermediate β-keto acid may not have fully decarboxylated.Ensure adequate heating during the decarboxylation step. Monitor the evolution of CO2 gas as an indicator of reaction progress. After the initial reaction, consider reheating the crude product in the presence of a catalytic amount of acid.
Difficulty in Purifying the Final Product Formation of emulsions during work-up: The presence of both organic and aqueous layers with surfactants can lead to stable emulsions. Similar boiling points of product and impurities: Co-distillation can occur if impurities have boiling points close to that of the product.To break emulsions, add a saturated brine solution during the aqueous work-up. For purification, fractional distillation under reduced pressure is recommended. If boiling points are very close, consider column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of 5,5-diethoxypentan-2-one?

A1: The synthesis is typically achieved through the acetoacetic ester synthesis. This multi-step process involves:

  • Enolate Formation: Deprotonation of ethyl acetoacetate at the α-carbon using a base to form a resonance-stabilized enolate.[2][3]

  • Alkylation: The enolate acts as a nucleophile and reacts with an alkyl halide, in this case, 2-bromo-1,1-diethoxyethane, in an SN2 reaction to form a new carbon-carbon bond.[3][4]

  • Hydrolysis and Decarboxylation: The resulting substituted β-keto ester is then hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final ketone product, 5,5-diethoxypentan-2-one.[2][3]

Q2: Which base is most suitable for the deprotonation of ethyl acetoacetate?

A2: Sodium ethoxide (NaOEt) in absolute ethanol is the most commonly used and suitable base for this reaction. It is important to use an alkoxide base that matches the ester portion of the acetoacetate to prevent transesterification side reactions. The use of a strong, non-nucleophilic base is crucial for efficient enolate formation.

Q3: What are the potential side reactions, and how can they be minimized?

A3: The main side reactions are:

  • O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation leads to the formation of an enol ether. To minimize this, using a less polar, aprotic solvent and ensuring a well-dissociated sodium enolate can favor C-alkylation.

  • Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time. This can be minimized by using a 1:1 stoichiometric ratio of the enolate to the alkylating agent and by slow addition of the alkylating agent.

  • Self-condensation of ethyl acetoacetate: While less common due to the high acidity of the α-proton, it can be minimized by maintaining a low concentration of the neutral ester during the reaction.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the progress of the alkylation step. A spot for ethyl acetoacetate and a new, less polar spot for the alkylated product should be observed. The disappearance of the ethyl acetoacetate spot indicates the completion of the alkylation. For the decarboxylation step, the evolution of carbon dioxide gas can be observed.

Q5: What is the best method for purifying the final product?

A5: Fractional distillation under reduced pressure is the most common and effective method for purifying 5,5-diethoxypentan-2-one. This is because the product has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition. If distillation does not provide sufficient purity, column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be employed.

Experimental Protocol

This protocol is adapted from a standard procedure for the acetoacetic ester synthesis and is tailored for the preparation of 5,5-diethoxypentan-2-one.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Ethyl acetoacetate

  • 2-Bromo-1,1-diethoxyethane

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

  • In a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel, add 250 mL of absolute ethanol.

  • Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

Step 2: Alkylation

  • To the freshly prepared sodium ethoxide solution, add 65 g (0.5 mol) of ethyl acetoacetate via the addition funnel.

  • Heat the mixture to a gentle reflux.

  • Slowly add 98.5 g (0.5 mol) of 2-bromo-1,1-diethoxyethane to the refluxing solution over a period of 1-2 hours.

  • Continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting ethyl acetoacetate.

Step 3: Work-up of the Alkylated Intermediate

  • Cool the reaction mixture to room temperature.

  • Most of the ethanol is removed by distillation.

  • To the residue, add 250 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with two 100 mL portions of diethyl ether.

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude ethyl 2-(2,2-diethoxyethyl)-3-oxobutanoate.

Step 4: Hydrolysis and Decarboxylation

  • To the crude alkylated ester, add 250 mL of a 10% aqueous hydrochloric acid solution.

  • Heat the mixture to reflux for 4-6 hours. Vigorous evolution of CO2 should be observed initially.

  • Continue heating until the gas evolution ceases.

Step 5: Final Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with three 75 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • The crude 5,5-diethoxypentan-2-one is then purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Factors Influencing Yield in Acetoacetic Ester Synthesis

Parameter Condition Expected Impact on Yield of 5,5-diethoxypentan-2-one Rationale
Base Sodium Ethoxide vs. Sodium HydroxideHigherSodium ethoxide prevents saponification of the ester, a major side reaction with hydroxide ions.
Solvent Ethanol vs. DMFPotentially Higher in DMFAprotic polar solvents like DMF can increase the rate of SN2 alkylation but may also increase O-alkylation. Ethanol is the standard and generally provides good C-alkylation selectivity.
Leaving Group on Alkylating Agent Br vs. ClHigher with BromideBromide is a better leaving group than chloride, leading to a faster and more efficient SN2 reaction.
Reaction Temperature (Alkylation) Reflux vs. Room TemperatureHigher at RefluxIncreased temperature generally increases the reaction rate, leading to a higher conversion in a reasonable time.
Purity of 2-Bromo-1,1-diethoxyethane High Purity vs. ImpureSignificantly HigherImpurities in the alkylating agent can lead to side reactions and lower the overall yield of the desired product.

Visualizations

Synthesis_Pathway EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate 1. NaOEt, EtOH AlkylatedEster Ethyl 2-(2,2-diethoxyethyl)-3-oxobutanoate Enolate->AlkylatedEster 2. Alkylation AlkylHalide 2-Bromo-1,1-diethoxyethane AlkylHalide->AlkylatedEster KetoAcid Intermediate β-Keto Acid AlkylatedEster->KetoAcid 3. H3O+, H2O FinalProduct 5,5-Diethoxypentan-2-one KetoAcid->FinalProduct 4. Heat (-CO2)

Caption: Synthetic pathway for 5,5-diethoxypentan-2-one.

Troubleshooting_Workflow Start Low Yield Observed CheckEnolate Check Enolate Formation Start->CheckEnolate CheckAlkylatingAgent Check Alkylating Agent Purity Start->CheckAlkylatingAgent CheckHydrolysis Check Hydrolysis/Decarboxylation Start->CheckHydrolysis SideReactions Investigate Side Reactions Start->SideReactions OptimizeBase Use Fresh/Anhydrous Base CheckEnolate->OptimizeBase OptimizeAgent Purify Alkylating Agent CheckAlkylatingAgent->OptimizeAgent OptimizeConditions Adjust Temp/Time CheckHydrolysis->OptimizeConditions AnalyzeByproducts Analyze Byproducts (GC-MS/NMR) SideReactions->AnalyzeByproducts End Yield Improved OptimizeBase->End OptimizeAgent->End OptimizeConditions->End AnalyzeByproducts->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 2-Pentanone, 5,5-diethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Pentanone, 5,5-diethoxy-, also known as levulinaldehyde diethyl acetal. The information provided is intended to facilitate the successful execution and scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 2-Pentanone, 5,5-diethoxy-?

A1: The most common and direct method is the acid-catalyzed acetalization of 4-oxopentanal (levulinaldehyde) with ethanol. This reaction involves the protection of the aldehyde functional group as a diethyl acetal. To drive the equilibrium towards the product, continuous removal of water is essential.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are 4-oxopentanal and ethanol. An acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is also required. A dehydrating agent or a physical method for water removal, like a Dean-Stark apparatus, is crucial for achieving high yields.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters include the reaction temperature, the efficiency of water removal, the catalyst loading, and the molar ratio of the reactants. Precise control of these factors is vital for maximizing yield and minimizing side reactions.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Monitoring the disappearance of the starting aldehyde is a common approach.

Q5: What are the common challenges encountered when scaling up this synthesis?

A5: Scalability challenges include efficient heat and mass transfer in larger reactors, the economic feasibility of using large quantities of high-purity reagents and solvents, and ensuring consistent and thorough water removal at a larger scale. Safety considerations related to handling flammable solvents and corrosive acids also become more critical.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Inefficient water removal. 3. Low reaction temperature. 4. Impure starting materials.1. Use fresh, anhydrous acid catalyst. Increase catalyst loading incrementally. 2. Ensure the Dean-Stark trap is functioning correctly and that the solvent is azeotroping effectively. Alternatively, use a chemical drying agent like molecular sieves. 3. Increase the reaction temperature to ensure efficient azeotropic removal of water. 4. Purify starting materials (e.g., distill ethanol and 4-oxopentanal) before use.
Formation of Side Products 1. Self-condensation of the starting aldehyde. 2. Etherification of ethanol. 3. Overheating leading to decomposition.1. Maintain a controlled temperature and add the aldehyde slowly to the reaction mixture. 2. Avoid excessively high temperatures and prolonged reaction times. 3. Monitor and control the internal reaction temperature carefully.
Incomplete Reaction 1. Equilibrium has been reached without complete conversion. 2. Insufficient reaction time.1. Ensure continuous and efficient removal of water to drive the reaction to completion. 2. Extend the reaction time and monitor progress by TLC or GC until the starting material is consumed.
Product Isolation Difficulties 1. Emulsion formation during workup. 2. Product is volatile and lost during solvent removal.1. Add brine to the aqueous layer to break up emulsions. 2. Use a rotary evaporator at a reduced pressure and controlled temperature to remove the solvent.

Experimental Protocols

Laboratory-Scale Synthesis of 2-Pentanone, 5,5-diethoxy-

Objective: To synthesize 2-Pentanone, 5,5-diethoxy- from 4-oxopentanal and ethanol.

Materials:

  • 4-Oxopentanal (10 g, 0.1 mol)

  • Anhydrous Ethanol (23 g, 0.5 mol)

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mol%)

  • Toluene (100 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 250 mL round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxopentanal (10 g), anhydrous ethanol (23 g), and toluene (100 mL).

  • Add p-toluenesulfonic acid monohydrate (0.19 g) to the mixture.

  • Assemble the Dean-Stark apparatus and condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 3-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-Pentanone, 5,5-diethoxy-.

Quantitative Data Summary (Typical)

ParameterValue
Yield 75-85%
Purity (by GC) >98%
Reaction Time 3-4 hours
Reaction Temperature Reflux (approx. 85-90 °C)

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants setup Assemble Dean-Stark start->setup reflux Heat to Reflux setup->reflux monitor Monitor Water Collection reflux->monitor cool Cool to RT monitor->cool Reaction Complete wash Aqueous Wash cool->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation) concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of 2-Pentanone, 5,5-diethoxy-.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products aldehyde 4-Oxopentanal hemiacetal Hemiacetal aldehyde->hemiacetal + Ethanol ethanol Ethanol (2 eq.) ethanol->hemiacetal acetal 2-Pentanone, 5,5-diethoxy- hemiacetal->acetal + Ethanol - H2O water Water catalyst H+ catalyst->aldehyde catalyst->hemiacetal

Caption: Simplified reaction pathway for the formation of 2-Pentanone, 5,5-diethoxy-.

Technical Support Center: Catalyst Deactivation in Furfural to 5,5-Diethoxypentan-2-one Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the catalytic conversion of furfural to 5,5-diethoxypentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst deactivation during this specific synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during the conversion of furfural to 5,5-diethoxypentan-2-one, focusing on catalyst-related issues.

Problem Potential Cause Recommended Action
Low initial conversion of furfural Improper catalyst activation: The active sites on the catalyst may not be properly prepared for the reaction.Review and optimize the catalyst activation protocol. Ensure the correct temperature, gas flow (e.g., H₂), and duration are used.
Catalyst poisoning from feedstock impurities: Contaminants in the furfural or ethanol feed can block active sites.[1]Purify the furfural and ethanol feeds. Consider using guard beds to remove specific poisons like sulfur or nitrogen compounds.
Gradual decrease in furfural conversion over time Coke formation (fouling): Carbonaceous deposits can accumulate on the catalyst surface, blocking pores and active sites. This is common in biomass conversion.[1][2]Perform a regeneration cycle, typically involving a controlled oxidation (burn-off) of the coke. Optimize reaction conditions (e.g., lower temperature, higher H₂ pressure) to minimize coke formation.
Sintering of metal particles: High reaction temperatures can cause the active metal particles to agglomerate, reducing the active surface area.[3]Operate at the lowest effective temperature. Consider a catalyst with a more thermally stable support or with promoters that inhibit sintering.
Decreased selectivity to 5,5-diethoxypentan-2-one Loss of acidic sites on the support: The acidic functions required for the ring opening and acetalization steps can be neutralized by basic impurities or degraded.Consider catalyst regeneration under mild conditions. If degradation is severe, the catalyst may need to be replaced. Evaluate the use of a more stable acidic support.
Changes in the metal-acid site balance: Leaching of the metal or acid components can alter the catalytic pathway, favoring side reactions.[4]Characterize the spent catalyst to identify any changes in composition. Consider a catalyst with stronger metal-support interactions to prevent leaching.
Increase in pressure drop across the reactor (for fixed-bed reactors) Catalyst bed fouling/plugging: Coke or humin formation can physically block the catalyst bed. Humin formation is a known issue in furfural reactions.[5]Implement a backflushing procedure. If severe, the catalyst may need to be removed and the reactor cleaned. Optimize reaction conditions to reduce the formation of polymeric byproducts.
Catalyst attrition: Mechanical stress can cause the catalyst particles to break down, leading to fines that increase pressure drop.[1]Use a catalyst with higher mechanical strength. Ensure proper reactor loading procedures to minimize stress on the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in the conversion of furfural to 5,5-diethoxypentan-2-one?

A1: The primary deactivation mechanisms are:

  • Coking/Fouling: Polymerization of furfural and reaction intermediates can form heavy organic compounds (coke or humins) that deposit on the catalyst surface.[1][2]

  • Poisoning: Impurities in the biomass-derived furfural feedstock, such as sulfur and nitrogen compounds, can strongly adsorb to and deactivate metal catalyst sites.[1][6]

  • Sintering: The high temperatures often required for this conversion can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area.[3]

  • Leaching: The active metal or acidic components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.[4]

  • Water-induced damage: Water, a byproduct of the reaction, can cause structural changes to the catalyst support, particularly with materials like zeolites or certain metal oxides.[1][7]

Q2: What type of catalyst is typically used for this reaction, and how does its composition affect deactivation?

A2: This reaction likely requires a bifunctional catalyst with both metal and acid sites. A common choice would be a noble metal (e.g., Pd, Pt, Ru) or a non-noble metal (e.g., Ni, Cu) supported on an acidic material (e.g., zeolites, silica-alumina, or sulfated zirconia).[8][9][10][11] The metal component facilitates the hydrogenation steps, while the acidic support catalyzes the ring opening and acetalization. Deactivation can affect one or both functions. For instance, sulfur primarily poisons the metal sites, while basic compounds can neutralize the acid sites.

Q3: How can I regenerate a deactivated catalyst?

A3: The regeneration method depends on the cause of deactivation:

  • For Coking: A common method is controlled combustion of the coke in a dilute air/nitrogen mixture. The temperature must be carefully controlled to avoid sintering the metal particles.

  • For Reversible Poisoning: Some poisons can be removed by treating the catalyst at high temperatures in a stream of hydrogen or an inert gas.

  • For Irreversible Poisoning, Sintering, or Leaching: These forms of deactivation are generally not reversible, and the catalyst will likely need to be replaced.[3][12]

Q4: What are the ideal reaction conditions to minimize catalyst deactivation?

A4: To minimize deactivation, consider the following:

  • Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to reduce the likelihood of sintering and coke formation.

  • Pressure: Higher hydrogen pressures can sometimes suppress coke formation by keeping the catalyst surface saturated with hydrogen.

  • Feed Purity: Using high-purity furfural and ethanol is crucial to prevent catalyst poisoning.

  • Solvent: The choice of solvent can influence reaction pathways and the formation of deactivating species.

Experimental Protocols

Protocol 1: Catalyst Activity and Stability Testing

  • Catalyst Preparation: Prepare the bifunctional catalyst (e.g., 1% Pd on an acidic support like Amberlyst-15) and activate it in-situ in the reactor.

  • Reactor Setup: Use a high-pressure batch reactor or a continuous flow fixed-bed reactor.

  • Reaction Conditions:

    • Load the activated catalyst into the reactor.

    • Introduce the reactants: furfural, ethanol (in excess), and a solvent if necessary.

    • Pressurize the reactor with hydrogen (e.g., 20-50 bar).

    • Heat the reactor to the desired temperature (e.g., 120-180 °C) and begin stirring/flow.

  • Sampling and Analysis: Periodically take liquid samples from the reactor. Analyze the samples using Gas Chromatography (GC) to determine the conversion of furfural and the selectivity to 5,5-diethoxypentan-2-one and other products.

  • Stability Test: For continuous flow reactors, monitor the conversion and selectivity over an extended period (e.g., 100+ hours) to assess catalyst stability. A decline in performance indicates deactivation.

Protocol 2: Catalyst Regeneration (Coke Burn-off)

  • Shutdown and Purge: Stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining reactants and products.

  • Oxidation: Introduce a stream of diluted oxygen (e.g., 1-5% O₂ in N₂) into the reactor.

  • Temperature Program: Slowly ramp up the temperature to a target value (e.g., 350-450 °C). The exact temperature will depend on the catalyst's thermal stability. Monitor the reactor outlet for CO and CO₂ to track the coke combustion.

  • Hold and Cool: Hold at the target temperature until the CO/CO₂ production ceases, indicating that the coke has been removed. Then, cool the reactor down under an inert gas flow.

  • Re-activation: Before re-introducing the reactants, the catalyst may need to be re-activated as per the original activation protocol (e.g., reduction in H₂).

Quantitative Data Summary

The following tables present hypothetical data based on typical performance for similar furfural conversion processes to illustrate the effects of deactivation.

Table 1: Effect of Time on Stream on Catalyst Performance

Time on Stream (hours)Furfural Conversion (%)Selectivity to 5,5-diethoxypentan-2-one (%)
109885
508578
1007265
1506055

Table 2: Impact of Regeneration on Catalyst Activity

Catalyst StateFurfural Conversion (%)Selectivity to 5,5-diethoxypentan-2-one (%)
Fresh Catalyst9885
After 100 hours7265
After Regeneration9582

Visualizations

G Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation (Metal Site) Intermediate Ring-Opened Intermediate Furfuryl_Alcohol->Intermediate Ring Opening (Acid Site) Product 5,5-diethoxypentan-2-one Intermediate->Product Acetalization with Ethanol (Acid Site)

Caption: Proposed reaction pathway for the conversion of furfural.

G Start Decreased Catalyst Performance Observed Check_Initial_Activity Was Initial Activity Low? Start->Check_Initial_Activity Check_Gradual_Decline Was Deactivation Gradual? Check_Initial_Activity->Check_Gradual_Decline No Poisoning Suspect Poisoning or Improper Activation Check_Initial_Activity->Poisoning Yes Coking_Sintering Suspect Coking or Sintering Check_Gradual_Decline->Coking_Sintering Yes Analyze_Feed Analyze Feedstock for Impurities Poisoning->Analyze_Feed Review_Activation Review Activation Protocol Poisoning->Review_Activation Characterize_Spent Characterize Spent Catalyst (TGA, TEM) Coking_Sintering->Characterize_Spent Regenerate Attempt Regeneration Characterize_Spent->Regenerate

Caption: Troubleshooting workflow for catalyst deactivation.

G cluster_feed Feed System cluster_reactor Reactor System cluster_analysis Analysis System Furfural_Tank Furfural Feed Pump HPLC Pump Furfural_Tank->Pump Ethanol_Tank Ethanol Feed Ethanol_Tank->Pump H2_Cylinder H2 Cylinder Reactor Fixed-Bed Reactor H2_Cylinder->Reactor Pump->Reactor Separator Gas-Liquid Separator Reactor->Separator Furnace Furnace GC Gas Chromatograph (GC) Separator->GC

Caption: Experimental workflow for continuous catalyst testing.

References

Technical Support Center: 2-Pentanone, 5,5-diethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 2-Pentanone, 5,5-diethoxy-.

Frequently Asked Questions (FAQs)

Q1: What is 2-Pentanone, 5,5-diethoxy-?

2-Pentanone, 5,5-diethoxy- is an organic compound with the chemical formula C₉H₁₈O₃. It is a derivative of 2-pentanone and is classified as a ketal, specifically a diethyl acetal. This structure consists of a five-carbon chain with a ketone group at the second position, where the oxygen is protected as a diethyl ketal at the fifth position.

Q2: What are the primary hazards associated with 2-Pentanone, 5,5-diethoxy-?

Q3: How should I properly store 2-Pentanone, 5,5-diethoxy-?

Based on general guidelines for flammable organic compounds and acetals, 2-Pentanone, 5,5-diethoxy- should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[2]

Q4: Is 2-Pentanone, 5,5-diethoxy- stable?

The stability of 2-Pentanone, 5,5-diethoxy- is influenced by its acetal functional group. Acetals are generally stable under neutral and basic conditions. However, they are susceptible to hydrolysis back to the corresponding ketone and alcohol in the presence of acid and water.[1][3][4] Therefore, it is critical to avoid acidic conditions during storage and in experimental setups unless hydrolysis is the desired outcome.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with 2-Pentanone, 5,5-diethoxy-.

Issue 1: Unexpected presence of 2-Pentanone in my reaction mixture.

  • Possible Cause: Accidental hydrolysis of the 5,5-diethoxy- group.

  • Troubleshooting Steps:

    • Check pH: Ensure that the reaction and work-up conditions are not acidic. Even trace amounts of acid can catalyze the hydrolysis of the acetal.[1][3][4]

    • Solvent Purity: Verify that the solvents used are anhydrous and free of acidic impurities.

    • Reagent Check: Ensure that none of the reagents used in the reaction are acidic or contain acidic impurities.

    • Purification Method: If using silica gel chromatography for purification, be aware that standard silica gel can be slightly acidic. Consider using neutralized silica gel or an alternative purification method like distillation or crystallization if the compound is sensitive.

Issue 2: Low or no yield of the desired product when using 2-Pentanone, 5,5-diethoxy- as a starting material.

  • Possible Cause: Instability of the compound under the reaction conditions.

  • Troubleshooting Steps:

    • Review Reaction Conditions: As mentioned, acetals are sensitive to acid.[1][3][4] If your reaction requires acidic conditions, the protecting group may be cleaved. Consider if an alternative synthetic route that avoids acidic conditions is possible.

    • Temperature Control: While specific data is unavailable for this compound, many organic reactions are temperature-sensitive. Ensure that the reaction temperature is appropriate and well-controlled.

    • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

Data Presentation

Table 1: Physicochemical Properties of 2-Pentanone, 5,5-diethoxy-

PropertyValue
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Data is limited for this specific compound. The table will be updated as more information becomes available.

Table 2: Inferred Handling and Storage Precautions

ParameterRecommendationRationale
Storage Temperature CoolTo minimize vapor pressure and potential degradation.
Storage Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent reaction with air and moisture.
Container Tightly sealed, amber glass bottleTo protect from light and prevent evaporation and contamination.
Incompatible Materials Strong acids, oxidizing agentsAcids will catalyze hydrolysis. Oxidizing agents may react with the ketone or ether functionalities.

Experimental Protocols

As specific experimental protocols for "2-Pentanone, 5,5-diethoxy-" are not widely published, a general protocol for a common reaction involving acetals—hydrolysis—is provided below as an illustrative example.

Protocol: Acid-Catalyzed Hydrolysis of an Acetal

  • Dissolution: Dissolve the acetal (1 equivalent) in a suitable solvent (e.g., acetone or tetrahydrofuran) containing an excess of water.

  • Acidification: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid). The amount of acid should be carefully controlled.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to observe the disappearance of the starting material and the appearance of the ketone product.

  • Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation, crystallization, or column chromatography.

Mandatory Visualization

Troubleshooting_Acetal_Stability Troubleshooting Workflow for 2-Pentanone, 5,5-diethoxy- Stability Issues start Experiment with 2-Pentanone, 5,5-diethoxy- issue Unexpected Result? (e.g., low yield, side products) start->issue check_hydrolysis Is 2-Pentanone detected? issue->check_hydrolysis Yes other_issue Other Issue issue->other_issue No acid_present Potential Acid Contamination check_hydrolysis->acid_present Yes check_hydrolysis->other_issue No check_reagents Check pH of all reagents and solvents acid_present->check_reagents neutralize_silica Use neutralized silica gel for chromatography acid_present->neutralize_silica end Optimize Experiment check_reagents->end neutralize_silica->end review_conditions Review reaction conditions (temp, atmosphere, etc.) other_issue->review_conditions review_conditions->end

Caption: Troubleshooting workflow for stability issues with 2-Pentanone, 5,5-diethoxy-.

References

Troubleshooting failed reactions with 5,5-diethoxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,5-diethoxypentan-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr pyrrole synthesis using 5,5-diethoxypentan-2-one is resulting in a low yield. What are the potential causes and solutions?

Low yields in the Paal-Knorr synthesis with 5,5-diethoxypentan-2-one can stem from several factors, primarily related to the initial deprotection of the acetal and the subsequent cyclization.

Potential Causes:

  • Incomplete Deprotection: The reaction requires the in situ hydrolysis of the diethyl acetal to form the reactive 1,4-dicarbonyl compound. If the acidic conditions are not optimal, this deprotection may be incomplete.

  • Suboptimal pH: While acidic conditions are necessary for acetal hydrolysis, a pH below 3 can favor the formation of furan byproducts over the desired pyrrole. [1]* Harsh Reaction Conditions: Prolonged heating or excessively strong acidic conditions can lead to degradation of the starting material or the product. [2]* Reversibility of Acetal Formation: The hydrolysis of acetals is a reversible process. The presence of excess ethanol, a byproduct of the deprotection, can shift the equilibrium back towards the starting material.

Troubleshooting Solutions:

  • Optimize Acid Catalyst: Use a weak acid, such as acetic acid, to facilitate both deprotection and cyclization without promoting furan formation. [1]* Control pH: Maintain a pH between 3 and 5 to favor pyrrole synthesis.

  • Water Management: Ensure sufficient water is present to drive the hydrolysis of the acetal. However, excessive water can dilute the reactants and slow down the reaction.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time. Avoid unnecessarily long reaction times or high temperatures.

  • Removal of Ethanol: If feasible under your reaction conditions, removal of the ethanol byproduct can help drive the deprotection equilibrium forward.

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?

The formation of a furan byproduct is a common issue in Paal-Knorr synthesis, especially when the reaction conditions are too acidic.

Cause:

  • Under strongly acidic conditions (pH < 3), the acid-catalyzed self-condensation of the intermediate 1,4-dicarbonyl compound to form a furan can compete with or even dominate the reaction with the amine to form a pyrrole. [1] Solutions:

  • Use a Weaker Acid: Switching from a strong mineral acid to a weaker organic acid like acetic acid can significantly reduce furan formation.

  • Buffer the Reaction Mixture: Employing a buffer system to maintain the pH in the optimal range for pyrrole formation (pH 3-5) can be effective.

  • Amine Concentration: Using an excess of the primary amine can help to favor the pyrrole synthesis pathway over the furan cyclization. [1] Q3: The deprotection of the acetal in 5,5-diethoxypentan-2-one seems to be the rate-limiting step. How can I facilitate this step without promoting side reactions?

Efficient and clean deprotection of the acetal is critical for a successful reaction.

Troubleshooting Deprotection:

  • Choice of Acid: While strong acids can speed up hydrolysis, they can also lead to side reactions. A systematic screening of mild acidic catalysts (e.g., p-toluenesulfonic acid, Amberlyst-15) at different concentrations can help identify the optimal conditions.

  • Aqueous Co-solvents: The presence of water is essential for hydrolysis. Using a co-solvent system that is miscible with both the organic substrate and water can improve the efficiency of the deprotection.

  • Temperature Control: Gently warming the reaction mixture can increase the rate of hydrolysis, but this should be done cautiously to avoid degradation. Monitor the reaction closely by TLC.

Experimental Protocols

Below are representative experimental protocols for the use of a 1,4-dicarbonyl precursor in a Paal-Knorr synthesis. Note that specific conditions should be optimized for your particular substrate and scale.

Protocol 1: General Paal-Knorr Pyrrole Synthesis

  • Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the primary amine or ammonia (1 to 1.2 equivalents).

  • If not using acetic acid as the solvent, add a catalytic amount of a weak acid (e.g., 0.1 equivalents of acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterCondition A (High Acidity)Condition B (Weak Acidity)Expected Outcome
Acid Catalyst 0.1 M HClAcetic Acid (solvent)
pH < 33-5
Temperature 80 °C80 °C
Reaction Time 4 hours6 hours
Expected Yield (Pyrrole) Low to moderateModerate to high
Major Byproduct FuranMinimal

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_deprotection Check for Complete Acetal Deprotection (TLC) start->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection optimize_acid Optimize Acid Catalyst (e.g., weaker acid, concentration) incomplete_deprotection->optimize_acid Yes adjust_water Adjust Water Content incomplete_deprotection->adjust_water Yes check_side_products Analyze for Side Products (NMR, GC-MS) incomplete_deprotection->check_side_products No successful_reaction Improved Yield optimize_acid->successful_reaction adjust_water->successful_reaction furan_detected Furan Detected? check_side_products->furan_detected increase_ph Increase Reaction pH (pH 3-5) furan_detected->increase_ph Yes other_byproducts Other Byproducts furan_detected->other_byproducts No increase_ph->successful_reaction lower_temp Lower Reaction Temperature other_byproducts->lower_temp Yes shorter_time Reduce Reaction Time other_byproducts->shorter_time Yes lower_temp->successful_reaction shorter_time->successful_reaction

Caption: Troubleshooting workflow for low yield reactions.

Signaling Pathway for Paal-Knorr Synthesis

paal_knorr_pathway start 5,5-Diethoxypentan-2-one (Acetal) deprotection Acid-Catalyzed Hydrolysis start->deprotection dicarbonyl 1,4-Dicarbonyl Intermediate deprotection->dicarbonyl + H2O - 2 EtOH cyclization Cyclization/ Condensation dicarbonyl->cyclization furan_path Furan Formation (Side Reaction) dicarbonyl->furan_path Strong Acid (pH < 3) amine Primary Amine (R-NH2) amine->cyclization pyrrole Substituted Pyrrole cyclization->pyrrole furan Furan Byproduct furan_path->furan

Caption: Reaction pathway for Paal-Knorr pyrrole synthesis.

References

Technical Support Center: Reactions of Levulinaldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levulinaldehyde diethyl acetal.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the formation of Levulinaldehyde diethyl acetal?

Levulinaldehyde diethyl acetal is formed through the acid-catalyzed reaction of levulinaldehyde with two equivalents of ethanol. This reaction is an equilibrium process where water is produced as a byproduct. To drive the reaction towards the formation of the acetal, water is typically removed from the reaction mixture.

Q2: What are the most common byproducts in the synthesis of Levulinaldehyde diethyl acetal?

The most common byproducts include:

  • Hemiacetal: Formed as an intermediate when only one equivalent of ethanol has reacted with the levulinaldehyde.

  • Water: A direct byproduct of the acetalization reaction. If not removed, it can lead to the hydrolysis of the acetal back to the starting materials.[1][2]

  • 4,5,5-Triethoxypentan-2-one: An intermediate that can be formed during the acid-catalyzed ethanolysis of related furan-derivatives, which are potential precursors or impurities.[1]

  • Diethyl ether (DEE): Can be formed as a byproduct from the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.[1]

  • Humin polymers: Complex, dark-colored polymeric materials that can form under acidic conditions from the degradation of the starting material or intermediates.[2][3]

  • Enol ethers: These can form if elimination of an alcohol from the acetal or hemiacetal occurs.[4][5]

Q3: Why is my reaction yield of Levulinaldehyde diethyl acetal consistently low?

Low yields are often due to the reversible nature of the acetal formation. The presence of water in the reaction mixture can hydrolyze the acetal product back to the starting levulinaldehyde. Ensure that anhydrous conditions are maintained and that water is actively removed during the reaction. Incomplete reaction due to insufficient catalyst or reaction time can also be a factor.

Q4: What is the role of the acid catalyst in the reaction?

The acid catalyst protonates the carbonyl oxygen of the levulinaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethanol.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Ineffective water removalUse a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
Insufficient or inactive acid catalystUse a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Ensure the catalyst concentration is appropriate (typically 0.1-1 mol%).
Low reaction temperatureIncrease the reaction temperature to the reflux temperature of the solvent to accelerate the reaction and improve the efficiency of water removal.
Presence of significant starting material (Levulinaldehyde) Incomplete reactionIncrease the reaction time. Monitor the reaction progress by TLC or GC to determine the point of maximum conversion.
Hydrolysis of the productEnsure all reagents and solvents are anhydrous. Protect the reaction from atmospheric moisture with a drying tube. During workup, avoid acidic aqueous solutions until the final deprotection step if desired.
Formation of dark, polymeric material (humins) Excessively harsh acidic conditions or high temperaturesUse a milder acid catalyst or a lower concentration. Reduce the reaction temperature if possible, while still ensuring efficient water removal.[2][3]
Presence of diethyl ether in the product High reaction temperature leading to ethanol self-condensationIf possible, use a lower boiling point azeotroping solvent and adjust the reaction temperature accordingly. This is often a minor byproduct that can be removed during purification.[1]
Product decomposes during purification Residual acid in the productNeutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation.
High distillation temperaturePurify the product by vacuum distillation to reduce the required temperature and prevent thermal decomposition.

Experimental Protocols

Synthesis of Levulinaldehyde Diethyl Acetal

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Levulinaldehyde

  • Anhydrous ethanol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.

  • To the flask, add levulinaldehyde, a 3 to 5-fold molar excess of anhydrous ethanol, and a suitable volume of toluene to fill the Dean-Stark trap.

  • Add a catalytic amount of p-TsOH (approximately 0.1-1 mol% relative to the levulinaldehyde).

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, or until reaction completion is confirmed by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure Levulinaldehyde diethyl acetal.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway Levulinaldehyde Levulinaldehyde Hemiacetal Hemiacetal (Intermediate) Levulinaldehyde->Hemiacetal + Ethanol, H+ Byproducts Other Byproducts: - Diethyl Ether - Humin Polymers - Enol Ethers Levulinaldehyde->Byproducts Ethanol Ethanol (2 eq.) Ethanol->Hemiacetal Ethanol->Byproducts Acetal Levulinaldehyde Diethyl Acetal (Product) Hemiacetal->Acetal + Ethanol, H+ Water Water (Byproduct) Hemiacetal->Water Acetal->Hemiacetal + H2O, H+ Acetal->Water

Caption: General reaction pathway for the formation of Levulinaldehyde diethyl acetal and potential byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Synthesis of Levulinaldehyde Diethyl Acetal CheckYield Check Yield and Purity (TLC, GC, NMR) Start->CheckYield Success Successful Synthesis: High Yield, High Purity CheckYield->Success Yes LowYield Issue: Low Yield CheckYield->LowYield No (Low Yield) ImpureProduct Issue: Impure Product CheckYield->ImpureProduct No (Impure) CheckWater Inadequate water removal? LowYield->CheckWater IdentifyByproducts Identify byproducts (GC-MS, NMR) ImpureProduct->IdentifyByproducts ImproveWaterRemoval Action: Use Dean-Stark / Add Desiccant CheckWater->ImproveWaterRemoval Yes CheckCatalyst Catalyst issue? CheckWater->CheckCatalyst No ImproveWaterRemoval->Start ImproveCatalyst Action: Use fresh/anhydrous catalyst CheckCatalyst->ImproveCatalyst Yes CheckTimeTemp Insufficient time/temp? CheckCatalyst->CheckTimeTemp No ImproveCatalyst->Start IncreaseTimeTemp Action: Increase reaction time/temp CheckTimeTemp->IncreaseTimeTemp Yes IncreaseTimeTemp->Start StartingMaterial Byproduct: Starting Material IdentifyByproducts->StartingMaterial Polymers Byproduct: Dark Polymers IdentifyByproducts->Polymers OptimizeConditions Action: Drive reaction to completion / Ensure anhydrous conditions StartingMaterial->OptimizeConditions MilderConditions Action: Use milder acid / lower temp Polymers->MilderConditions OptimizeConditions->Start MilderConditions->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis of Levulinaldehyde diethyl acetal.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Pentanone, 5,5-diethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of 2-Pentanone, 5,5-diethoxy-, a molecule containing both a ketone and an acetal functional group. To offer a comprehensive analytical perspective, this guide also draws comparisons with two related, yet simpler, molecules: 2-pentanone (a representative aliphatic ketone) and 1,1-diethoxyethane (a representative acetal). The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Data Presentation: A Comparative Summary

The following tables summarize the key analytical data for 2-Pentanone, 5,5-diethoxy- and its comparative counterparts.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Pentanone, 5,5-diethoxy- 174 (not typically observed)129, 103, 73, 43[1]
2-Pentanone8671, 58, 43
1,1-Diethoxyethane118 (not typically observed)103, 73, 45

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundCarbonyl C (C=O)Acetal C (O-C-O)Methylene C adjacent to C=OMethyl C of KetoneEthoxy C (O-CH₂)Ethoxy C (CH₃)
2-Pentanone, 5,5-diethoxy- ~208~102~44~30~61~15
2-Pentanone~209N/A~46~30N/AN/A
1,1-DiethoxyethaneN/A~100N/AN/A~60~15

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
2-Pentanone, 5,5-diethoxy- ~1715~1120, ~1060
2-Pentanone~1715N/A
1,1-DiethoxyethaneN/A~1120, ~1060

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the analyte from a mixture and determine its molecular weight and fragmentation pattern for structural elucidation.

Methodology:

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the diluted sample into the GC inlet.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Methodology for ¹³C NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0 to 220 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: No specific preparation is required for liquid samples.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum.

Visualizations

The following diagrams illustrate the experimental workflows and the structural relationships of the analyzed compounds.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample 2-Pentanone, 5,5-diethoxy- Dilution Dilution in Solvent Sample->Dilution Dissolution Dissolution in CDCl3 Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Dilution->GCMS NMR NMR Spectroscopy Dissolution->NMR MassSpectrum Mass Spectrum GCMS->MassSpectrum NMRSpectrum NMR Spectrum NMR->NMRSpectrum IRSpectrum IR Spectrum FTIR->IRSpectrum

Caption: A generalized workflow for the analytical characterization of 2-Pentanone, 5,5-diethoxy-.

compound_relationships Target 2-Pentanone, 5,5-diethoxy- (Ketone & Acetal) Ketone 2-Pentanone (Ketone) Target->Ketone Contains Ketone Moiety Acetal 1,1-Diethoxyethane (Acetal) Target->Acetal Contains Acetal Moiety

Caption: Structural relationship between the target compound and its comparative analogs.

References

A Comparative Guide to the Analysis of 5,5-Diethoxypentan-2-one: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, the accurate quantification and identification of compounds such as 5,5-diethoxypentan-2-one, a ketone with an acetal functional group, is critical. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, alongside alternative analytical techniques. The information is supported by established principles of analytical chemistry and data from the analysis of similar ketone-containing molecules.

Comparison of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. While GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 5,5-diethoxypentan-2-one, other methods offer distinct advantages.

Analytical Technique Principle Advantages for Ketone Analysis Limitations for Ketone Analysis Typical Performance Metrics
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio and fragmentation pattern.[1]High sensitivity and specificity. Provides structural information through fragmentation patterns.[2] Robust and reliable for a wide range of volatile compounds.Derivatization may be necessary for less volatile or thermally labile ketones to improve stability and chromatographic behavior.[3]LOD: 0.007–0.822 µg/mLLOQ: 0.023–2.742 µg/mL[4]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on their differential partitioning between a mobile liquid phase and a stationary phase, with detection via UV absorbance.Suitable for non-volatile or thermally labile ketones. Can be coupled with various detectors.Lower sensitivity and specificity compared to MS detection. Co-elution can be a challenge in complex matrices.Accuracy: 91.6%–99.8%Precision (RSD%): 1.1%–10.8%[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Unparalleled sensitivity and specificity.[3] Suitable for a wide range of compounds, including those that are not amenable to GC.Higher instrument cost and complexity. Matrix effects can influence ionization efficiency.Linearity: Over three orders of magnitude[6]

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and accurate results. Below is a typical methodology for the GC-MS analysis of a ketone standard.

GC-MS Protocol for 5,5-Diethoxypentan-2-one Analysis

1. Sample Preparation: A stock solution of 5,5-diethoxypentan-2-one is prepared in a suitable solvent such as methanol or ethyl acetate. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) is added to all standards and samples to correct for variations in injection volume and instrument response.[7]

2. GC-MS Parameters:

  • Instrument: Agilent 6890N GC with a 5973 Mass Selective Detector (or equivalent).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm id x 0.25 µm film thickness HP-5MS (or equivalent), is commonly used for the separation of ketones.

  • Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

3. Data Analysis: The total ion chromatogram (TIC) is used to determine the retention time of 5,5-diethoxypentan-2-one. The mass spectrum corresponding to the chromatographic peak is then analyzed to identify characteristic fragment ions. Quantification is achieved by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the standards.[1]

Expected Mass Spectrum Fragmentation

The mass spectrum of 5,5-diethoxypentan-2-one under electron ionization is predicted to show characteristic fragmentation patterns for ketones and acetals. The molecular ion peak (M+) may be weak or absent. Key fragmentation pathways would likely involve:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, resulting in the loss of an ethyl or a larger alkyl group.

  • McLafferty Rearrangement: If sterically possible, this rearrangement can occur in ketones, leading to the formation of a characteristic radical cation and a neutral alkene.

  • Cleavage of the Acetal Group: Fragmentation of the diethoxy group can occur through the loss of an ethoxy radical (•OCH2CH3) or ethanol.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow of the GC-MS analysis and the potential fragmentation pathways of 5,5-diethoxypentan-2-one.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample B Solvent Dilution A->B C Internal Standard Addition B->C D Injection C->D E GC Separation D->E F MS Detection E->F G Chromatogram F->G H Mass Spectrum F->H I Quantification G->I H->I

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway mol 5,5-Diethoxypentan-2-one (M+) frag1 Fragment 1 (Alpha-cleavage) mol->frag1 - CH3CO• frag2 Fragment 2 (Acetal Cleavage) mol->frag2 - •OCH2CH3 frag3 Fragment 3 (McLafferty Rearrangement) mol->frag3 - C2H4O

Caption: Potential fragmentation pathways.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Pentanone, 5,5-diethoxy- and 2-Pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Pentanone, 5,5-diethoxy- and its structural analog, 2-Pentanone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a clear presentation of spectral data, experimental procedures, and a visual representation of the analytical workflow.

While experimental data for 2-Pentanone is readily available, the spectral information for 2-Pentanone, 5,5-diethoxy- is based on predicted values due to the limited availability of public experimental spectra. These predictions, however, are generated using advanced computational algorithms and provide a reliable estimation of the expected spectral features.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for 2-Pentanone and the predicted data for 2-Pentanone, 5,5-diethoxy-.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignmentData Source
2-Pentanone, 5,5-diethoxy- ~4.55t1HH-5Predicted
~3.59q2H-OCH₂CH₃Predicted
~3.47q2H-OCH₂CH₃Predicted
~2.50t2HH-3Predicted
~2.15s3HH-1Predicted
~1.88p2HH-4Predicted
~1.19t6H-OCH₂CH₃Predicted
2-Pentanone 2.42t2HH-3Experimental
2.13s3HH-1Experimental
1.58sextet2HH-4Experimental
0.92t3HH-5Experimental

s = singlet, t = triplet, q = quartet, p = pentet, sextet

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignmentData Source
2-Pentanone, 5,5-diethoxy- ~208.5C-2Predicted
~101.8C-5Predicted
~61.5-OCH₂CH₃Predicted
~43.2C-3Predicted
~29.8C-1Predicted
~28.7C-4Predicted
~15.3-OCH₂CH₃Predicted
2-Pentanone 209.1C-2Experimental
45.7C-3Experimental
29.9C-1Experimental
17.4C-4Experimental
13.7C-5Experimental

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate volume.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that completely dissolves the sample. The choice of solvent is critical to avoid interfering signals in the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (can be increased for dilute samples)

    • ¹³C NMR:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

      • Number of Scans: 128 or more, depending on the sample concentration. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard or the residual solvent peak.

Experimental Workflow Diagram

The following diagram illustrates the key stages involved in a typical NMR experiment, from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim tune_match Tune & Match Probe lock_shim->tune_match acquire Set Parameters & Acquire FID tune_match->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Peak Integration & Analysis phase_baseline->integrate

Caption: Workflow for a typical NMR experiment.

Comparison of different synthetic routes to 5,5-diethoxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5,5-Diethoxypentan-2-one, a valuable building block, can be prepared through various synthetic pathways. This guide provides a comparative analysis of two prominent routes: the Acetoacetic Ester Synthesis and the Dithiane Acyl Anion Alkylation. The comparison focuses on key metrics such as reaction yield, complexity, and reagent accessibility, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Acetoacetic Ester Synthesis Route 2: Dithiane Acyl Anion Alkylation
Overall Yield ~65-70% (estimated)Not reported (multi-step, likely lower)
Starting Materials Ethyl acetoacetate, 2-bromo-1,1-diethoxyethane1,3-Dithiane, Iodomethane, 2-bromo-1,1-diethoxyethane
Key Reactions Enolate formation, Alkylation, Ketonization (Hydrolysis and Decarboxylation)Thioacetal formation, Lithiation, Sequential Alkylation, Deprotection
Complexity Moderate (three-step, one-pot alkylation and subsequent workup)High (multi-step, requires inert atmosphere and cryogenic conditions)
Reagent Accessibility Readily available commercial reagentsRequires careful handling of organolithium reagents

Route 1: Acetoacetic Ester Synthesis

This classical approach utilizes the reactivity of the α-carbon of ethyl acetoacetate. The synthesis proceeds in three main stages: formation of the enolate, alkylation with a suitable electrophile, and subsequent hydrolysis and decarboxylation to yield the target ketone.[1][2][3]

Experimental Protocol

Step 1: Formation of Sodio-ethylacetoacetate and Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

  • After the addition is complete, add 2-bromo-1,1-diethoxyethane (1 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 8-10 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Evaporate the ethanol under reduced pressure to obtain the crude ethyl 2-(3,3-diethoxypropyl)acetoacetate. A similar alkylation of ethyl acetoacetate has been reported to yield 69-72% of the corresponding product.[4]

Step 2: Ketonization (Hydrolysis and Decarboxylation)

  • To the crude product from the previous step, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours to effect saponification.

  • Cool the reaction mixture and acidify with dilute sulfuric acid until the evolution of carbon dioxide ceases.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 5,5-diethoxypentan-2-one by vacuum distillation.

cluster_0 Acetoacetic Ester Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Alkylated Ester Alkylated Ester Enolate->Alkylated Ester Alkylation (SN2) 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane->Alkylated Ester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylated Ester->Hydrolysis & Decarboxylation 5,5-Diethoxypentan-2-one 5,5-Diethoxypentan-2-one Hydrolysis & Decarboxylation->5,5-Diethoxypentan-2-one

Acetoacetic Ester Synthesis Workflow

Route 2: Dithiane Acyl Anion Alkylation

This route employs a 1,3-dithiane as a masked acyl anion, a concept developed by E.J. Corey and D. Seebach. This method allows for the sequential introduction of alkyl groups to a carbonyl carbon equivalent.

Experimental Protocol

Step 1: Formation of 2-Methyl-1,3-dithiane

  • To a solution of 1,3-dithiane (1 equivalent) in dry tetrahydrofuran (THF) at -40°C under an inert atmosphere, add n-butyllithium (1 equivalent) dropwise.

  • Stir the mixture at this temperature for 2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.

  • Add iodomethane (1 equivalent) to the solution and allow the mixture to warm to room temperature overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer and concentrate under reduced pressure. Purify the 2-methyl-1,3-dithiane by distillation or chromatography.

Step 2: Alkylation with 2-Bromo-1,1-diethoxyethane

  • Dissolve 2-methyl-1,3-dithiane (1 equivalent) in dry THF at -40°C under an inert atmosphere.

  • Add n-butyllithium (1 equivalent) dropwise and stir for 2 hours.

  • Add a solution of 2-bromo-1,1-diethoxyethane (1 equivalent) in dry THF to the lithiated dithiane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction as described in Step 1 to obtain 2-methyl-2-(3,3-diethoxypropyl)-1,3-dithiane.

Step 3: Deprotection to 5,5-Diethoxypentan-2-one

  • Dissolve the dithiane from the previous step in a mixture of acetone and water.

  • Add a mercuric chloride (HgCl₂) and calcium carbonate (CaCO₃) to the solution.

  • Stir the mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Extract the product with diethyl ether, dry the organic layer, and purify by vacuum distillation.

cluster_1 Dithiane Acyl Anion Alkylation 1,3-Dithiane 1,3-Dithiane Lithio-dithiane Lithio-dithiane 1,3-Dithiane->Lithio-dithiane Lithiation n-BuLi_1 n-BuLi n-BuLi_1->Lithio-dithiane 2-Methyl-1,3-dithiane 2-Methyl-1,3-dithiane Lithio-dithiane->2-Methyl-1,3-dithiane Alkylation Iodomethane Iodomethane Iodomethane->2-Methyl-1,3-dithiane Lithio-methyl-dithiane Lithio-methyl-dithiane 2-Methyl-1,3-dithiane->Lithio-methyl-dithiane Lithiation n-BuLi_2 n-BuLi n-BuLi_2->Lithio-methyl-dithiane Alkylated Dithiane Alkylated Dithiane Lithio-methyl-dithiane->Alkylated Dithiane Alkylation 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane->Alkylated Dithiane Deprotection Deprotection Alkylated Dithiane->Deprotection 5,5-Diethoxypentan-2-one 5,5-Diethoxypentan-2-one Deprotection->5,5-Diethoxypentan-2-one

Dithiane Synthesis Workflow

Conclusion

The Acetoacetic Ester Synthesis offers a more direct and likely higher-yielding route to 5,5-diethoxypentan-2-one from readily available starting materials. While the Dithiane Acyl Anion Alkylation provides a versatile method for the synthesis of ketones, its multi-step nature and the requirement for cryogenic conditions and organolithium reagents make it a more complex and potentially lower-yielding alternative for this specific target molecule. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for multi-step procedures.

References

A Comparative Guide to Protected Levulinaldehyde Derivatives for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. This guide provides an objective comparison of 2-Pentanone, 5,5-diethoxy- (levulinaldehyde diethyl acetal) and other common protected levulinaldehyde derivatives, supported by experimental data and detailed protocols to inform the rational design of synthetic routes.

Levulinaldehyde, a versatile C5 building block, possesses two distinct carbonyl functionalities: a ketone and an aldehyde. This dual reactivity necessitates the use of protecting groups to achieve selective transformations at either site. This guide focuses on the protection of the aldehyde moiety, comparing the performance of the diethyl acetal (2-Pentanone, 5,5-diethoxy-), the dimethyl acetal, and the cyclic ethylene glycol ketal.

Performance Comparison of Levulinaldehyde Protecting Groups

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. Below is a comparative summary of the key performance indicators for the most common levulinaldehyde aldehyde protecting groups.

Protecting GroupStructureFormation Conditions & YieldStabilityDeprotection Conditions & Yield
Diethyl Acetal 2-Pentanone, 5,5-diethoxy-Ethanol, acid catalyst (e.g., p-TsOH), azeotropic removal of water. Typically high yields (>90%).Stable to bases, nucleophiles, and organometallic reagents (e.g., Grignard reagents).[1]Mild aqueous acid (e.g., dilute HCl, acetic acid). Generally high yields (>90%).[2]
Dimethyl Acetal 4,4-Dimethoxypentan-2-oneMethanol, acid catalyst (e.g., CSA), orthoformate. High yields reported.[2]Similar to diethyl acetal; stable under basic and nucleophilic conditions.Mild aqueous acid. Often faster hydrolysis than diethyl acetal under identical conditions. High yields.[2]
Ethylene Glycol Ketal 2-(2-Methyl-1,3-dioxolan-2-yl)ethanoneEthylene glycol, acid catalyst (e.g., p-TsOH), azeotropic removal of water. Generally high yields (>95%).[3]Generally more stable to acidic hydrolysis than acyclic acetals due to the chelate effect.[4] Stable to bases and nucleophiles.Stronger acidic conditions or prolonged reaction times compared to acyclic acetals. High yields.[5]

Experimental Protocols

Detailed methodologies for the formation and deprotection of these protecting groups are crucial for reproducibility and optimization.

Synthesis of 2-Pentanone, 5,5-diethoxy- (Diethyl Acetal)

Procedure:

  • To a solution of levulinaldehyde (1 equivalent) in anhydrous ethanol (5-10 equivalents), add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01-0.05 equivalents).

  • Fit the reaction flask with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench the catalyst with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Remove the ethanol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation to yield 2-Pentanone, 5,5-diethoxy-.

Deprotection of 2-Pentanone, 5,5-diethoxy-

Procedure:

  • Dissolve 2-Pentanone, 5,5-diethoxy- (1 equivalent) in a mixture of a water-miscible solvent (e.g., acetone or THF) and water.

  • Add a catalytic amount of a mild acid (e.g., 1M HCl or acetic acid).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected levulinaldehyde.

Logical Workflow for Protecting Group Selection

The selection of an appropriate protecting group is a critical decision in a synthetic workflow. The following diagram illustrates a logical process for choosing between the discussed levulinaldehyde derivatives.

protecting_group_selection start Start: Need to protect levulinaldehyde aldehyde subsequent_reaction What are the subsequent reaction conditions? start->subsequent_reaction acidic_conditions Strongly Acidic Conditions? subsequent_reaction->acidic_conditions Assess Stability basic_nucleophilic Basic or Nucleophilic Conditions? subsequent_reaction->basic_nucleophilic Assess Stability grignard Grignard or Organolithium Reagent? subsequent_reaction->grignard Assess Stability deprotection_ease Ease of Deprotection Required? acidic_conditions->deprotection_ease No ethylene_glycol_ketal Choose Ethylene Glycol Ketal acidic_conditions->ethylene_glycol_ketal Yes reconsider Reconsider Synthetic Route or Protecting Group Strategy acidic_conditions->reconsider Very Harsh basic_nucleophilic->deprotection_ease All are suitable grignard->deprotection_ease All are suitable mild_deprotection Mildest Deprotection Needed? deprotection_ease->mild_deprotection Yes robust_protection More Robust Protection Needed? deprotection_ease->robust_protection No dimethyl_acetal Choose Dimethyl Acetal mild_deprotection->dimethyl_acetal diethyl_acetal Choose Diethyl Acetal (2-Pentanone, 5,5-diethoxy-) robust_protection->diethyl_acetal robust_protection->ethylene_glycol_ketal

Decision workflow for selecting a levulinaldehyde protecting group.

Orthogonal Protecting Group Strategies

In complex syntheses, the ability to selectively deprotect one functional group in the presence of others is paramount. This is known as an orthogonal protecting group strategy.[6][7] Levulinaldehyde acetals, being stable to bases, can be used in conjunction with base-labile protecting groups on other parts of the molecule. For instance, a base-labile protecting group such as a fluorenylmethyloxycarbonyl (Fmoc) group on an amine can be removed without affecting the diethyl acetal protecting the aldehyde.

The following diagram illustrates the concept of orthogonal deprotection involving a levulinaldehyde diethyl acetal and a base-labile protecting group.

orthogonal_deprotection molecule Molecule with Levulinaldehyde Diethyl Acetal & Base-Labile Protecting Group (PG) base_treatment Treat with Base (e.g., Piperidine) molecule->base_treatment acid_treatment Treat with Mild Acid (e.g., aq. HCl) molecule->acid_treatment deprotected_base_labile Base-Labile PG Removed Acetal Intact base_treatment->deprotected_base_labile deprotected_acetal Acetal Removed Base-Labile PG Intact acid_treatment->deprotected_acetal

Orthogonal deprotection strategy.

Conclusion

The choice between 2-Pentanone, 5,5-diethoxy- and other protected levulinaldehyde derivatives is a nuanced decision that depends on the specific requirements of the synthetic route. The diethyl acetal offers a robust and reliable protecting group with a good balance of stability and ease of removal. The dimethyl acetal provides a slightly more labile option for faster deprotection, while the ethylene glycol ketal offers enhanced stability towards acidic conditions. By carefully considering the experimental data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and success.

References

The Strategic Utility of 2-Pentanone, 5,5-diethoxy- in Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. This guide provides a comparative analysis of the efficacy of 2-Pentanone, 5,5-diethoxy-, a versatile ketoacetal, in the construction of complex molecular architectures, particularly heterocyclic systems. While direct literature on the synthetic applications of 2-Pentanone, 5,5-diethoxy- is not abundant, its role as a stable and effective precursor to the reactive 1,4-dicarbonyl compound, 5-oxopentan-2-al (levulinaldehyde), underpins its synthetic value.

This guide will explore the utility of 2-Pentanone, 5,5-diethoxy- through the lens of its reactive aldehyde-ketone equivalent, presenting experimental data and protocols for key transformations and comparing its synthetic efficacy against alternative building blocks.

Unveiling the Reactive Potential: A Precursor to a 1,4-Dicarbonyl Synthon

2-Pentanone, 5,5-diethoxy- serves as a protected form of 5-oxopentan-2-al. The diethoxyacetal functionality masks the more reactive aldehyde group, allowing for selective transformations at the ketone position or preventing unwanted side reactions. Under acidic conditions, the acetal is readily hydrolyzed to reveal the aldehyde, generating a 1,4-dicarbonyl compound in situ. This strategy is particularly advantageous as 1,4-dicarbonyls are prone to self-condensation and polymerization, making their direct handling challenging.

G A 2-Pentanone, 5,5-diethoxy- B 5-Oxopentan-2-al (Levulinaldehyde) A->B Acidic Hydrolysis C H₃O⁺

Application in Heterocyclic Synthesis: The Paal-Knorr Reaction

The in situ generated 5-oxopentan-2-al is a prime substrate for the Paal-Knorr synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes. This reaction involves the cyclization of a 1,4-dicarbonyl compound with an appropriate reagent.

Synthesis of Substituted Furans, Pyrroles, and Thiophenes

The general transformation involves the reaction of 2-Pentanone, 5,5-diethoxy- under acidic conditions with a dehydrating agent for furan synthesis, an amine for pyrrole synthesis, or a sulfur source for thiophene synthesis.

G cluster_0 Reactants cluster_1 Products A 2-Pentanone, 5,5-diethoxy- C Substituted Furan A->C D Substituted Pyrrole A->D E Substituted Thiophene A->E B Reagent (Dehydrating Agent, Amine, or Sulfur Source)

Comparative Analysis with Alternative Building Blocks

The efficacy of 2-Pentanone, 5,5-diethoxy- as a building block can be evaluated by comparing it with other precursors used in the synthesis of similar heterocyclic structures.

Building BlockTarget HeterocycleAdvantagesDisadvantages
2-Pentanone, 5,5-diethoxy- Furans, Pyrroles, ThiophenesStable precursor, in situ generation of reactive dicarbonyl, avoids self-condensation.Requires an additional deprotection step (hydrolysis).
Levulinic Acid Pyrrolidinones, other heterocyclesReadily available, bio-based.Requires reduction and/or functional group interconversion to form a 1,4-dicarbonyl.
Succinaldehyde PyrrolesDirect 1,4-dicarbonyl precursor.Highly reactive and prone to polymerization, making it difficult to handle and store.
2,5-Hexanedione Pyrroles, FuransCommercially available 1,4-dicarbonyl.Leads to symmetrically substituted heterocycles, limiting structural diversity.

Experimental Protocols

General Procedure for the Synthesis of a Substituted Pyrrole using 2-Pentanone, 5,5-diethoxy- (Paal-Knorr Pyrrole Synthesis)

Materials:

  • 2-Pentanone, 5,5-diethoxy-

  • Primary amine (e.g., aniline)

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a solution of 2-Pentanone, 5,5-diethoxy- (1.0 eq) in ethanol, add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrole.

Note: The reaction time and temperature may vary depending on the specific amine used. The acidic conditions facilitate both the deprotection of the acetal and the cyclization reaction.

Conclusion

2-Pentanone, 5,5-diethoxy- emerges as a valuable and strategic building block in organic synthesis. Its primary advantage lies in its ability to serve as a stable and easily handleable precursor for the reactive 1,4-dicarbonyl compound, 5-oxopentan-2-al. This in situ generation circumvents the challenges associated with the handling of the unstable dicarbonyl, making it an effective choice for the synthesis of a variety of substituted five-membered heterocycles via the Paal-Knorr reaction. While it necessitates a deprotection step, the overall efficiency and the ability to control the introduction of a key reactive intermediate offer significant benefits compared to the direct use of highly reactive dicarbonyls or the multi-step conversions required for other precursors like levulinic acid. For researchers aiming to construct complex molecules bearing furan, pyrrole, or thiophene cores, 2-Pentanone, 5,5-diethoxy- represents a practical and efficient synthetic tool.

Navigating the Nuances of Purity: A Comparative Guide to Commercially Available 5,5-diethoxypentan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the purity of commercially available 5,5-diethoxypentan-2-one, a key building block in various synthetic pathways. By presenting supporting experimental data and detailed methodologies, this document aims to empower users to make informed decisions when sourcing this critical reagent.

The quality of 5,5-diethoxypentan-2-one can be influenced by residual starting materials, by-products from synthesis, and degradation products. Common impurities may include the corresponding aldehyde, incompletely reacted starting materials, and residual solvents. Therefore, a multi-pronged analytical approach is essential for a thorough purity assessment.

Comparative Purity Analysis

To illustrate the potential variability among commercial suppliers, this guide presents a hypothetical purity analysis of 5,5-diethoxypentan-2-one from three representative vendors. The data, summarized in Table 1, is based on a suite of standard analytical techniques designed to provide a comprehensive purity profile.

Parameter Supplier A Supplier B Supplier C Test Method
Purity (by GC-FID) 98.5%99.2%97.8%GC-FID
Water Content (Karl Fischer) 0.12%0.05%0.25%Karl Fischer Titration
Related Impurities (by ¹H NMR) 0.8%0.4%1.5%¹H NMR Spectroscopy
Residual Solvents (by Headspace GC-MS) Ethanol: 0.2%, Toluene: <50 ppmEthanol: 0.1%, Toluene: <10 ppmEthanol: 0.3%, Toluene: 150 ppmHeadspace GC-MS

Table 1: Comparative Purity Data for 5,5-diethoxypentan-2-one from Different Suppliers

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the accurate determination of purity. The following workflow outlines the key steps involved in the comprehensive analysis of 5,5-diethoxypentan-2-one.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Commercial Samples Prep Prepare Samples for Analysis (Dilution, etc.) Sample->Prep GC Gas Chromatography (GC-FID) (Purity Assay) Prep->GC KF Karl Fischer Titration (Water Content) Prep->KF NMR ¹H NMR Spectroscopy (Structural Confirmation & Impurities) Prep->NMR HS_GCMS Headspace GC-MS (Residual Solvents) Prep->HS_GCMS Analysis Analyze & Interpret Data GC->Analysis KF->Analysis NMR->Analysis HS_GCMS->Analysis Report Generate Purity Report Analysis->Report

Caption: Experimental workflow for the purity assessment of 5,5-diethoxypentan-2-one.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established analytical principles for ketones and acetals.

Purity Determination by Gas Chromatography (GC-FID)

This method quantifies the main component and any volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of 5,5-diethoxypentan-2-one in dichloromethane.

  • Quantification: Purity is determined by area percent calculation.

Water Content by Karl Fischer Titration

This is a standard method for the accurate determination of water content in organic compounds.[1]

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Hydranal-Composite 5 or equivalent Karl Fischer reagent.

  • Solvent: Anhydrous methanol or a specialized ketone-compatible solvent.

  • Sample Preparation: Accurately weigh approximately 0.5 g of the sample directly into the titration vessel.

  • Procedure: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The water content is calculated automatically by the instrument.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to identify and quantify impurities with distinct proton signals.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Integrate the peaks corresponding to 5,5-diethoxypentan-2-one and any impurity signals. The relative integration values can be used to estimate the mole percent of impurities.

Residual Solvent Analysis by Headspace GC-MS

This technique is used to identify and quantify volatile organic compounds, such as residual solvents from the manufacturing process.

  • Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector and a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 minutes.

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • MS Parameters: Scan range from m/z 29 to 400.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Quantification: Identify and quantify residual solvents using an external standard calibration.

Conclusion

The purity of 5,5-diethoxypentan-2-one can vary between commercial suppliers, impacting the outcome of sensitive research and development activities. This guide provides a framework for the critical evaluation of this reagent's purity. By employing a combination of chromatographic and spectroscopic techniques, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. It is recommended to request a certificate of analysis from the supplier and, if necessary, perform in-house verification using the protocols outlined in this guide.

References

A Researcher's Guide to the Catalytic Synthesis of 5,5-Diethoxypentan-2-one: A Proposed Approach

Author: BenchChem Technical Support Team. Date: November 2025

The proposed synthesis of 5,5-diethoxypentan-2-one involves the protection of a carbonyl group as a diethyl acetal. A plausible and efficient synthetic route would start from a readily available precursor, 4-oxopentanal. The selective ketalization of the aldehyde functionality in the presence of a ketone would yield the desired product. The choice of catalyst is paramount to ensure high yield and selectivity.

Proposed Synthetic Pathway

The synthesis of 5,5-diethoxypentan-2-one can be envisioned as a direct acid-catalyzed reaction of 4-oxopentanal with ethanol. The reaction involves the formation of a hemiacetal intermediate, followed by the elimination of water and subsequent reaction with a second molecule of ethanol to form the stable diethyl acetal.

A general experimental workflow for such a synthesis is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant Mixing Mix 4-oxopentanal, excess ethanol, and catalyst in a suitable solvent (e.g., toluene). Heating & Water Removal Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Reactant Mixing->Heating & Water Removal Quenching Cool the reaction and quench with a weak base (e.g., sodium bicarbonate solution). Heating & Water Removal->Quenching Extraction Extract the product with an organic solvent. Quenching->Extraction Drying Dry the organic layer over an anhydrous salt (e.g., MgSO4). Extraction->Drying Solvent Removal Remove the solvent under reduced pressure. Drying->Solvent Removal Distillation Purify the crude product by vacuum distillation. Solvent Removal->Distillation Final Product Final Product Distillation->Final Product 5,5-diethoxypentan-2-one

Figure 1: Proposed experimental workflow for the synthesis of 5,5-diethoxypentan-2-one.

Comparative Overview of Potential Catalysts

While specific data for the synthesis of 5,5-diethoxypentan-2-one is unavailable, a comparison of catalysts commonly used for acetalization and ketalization reactions can inform the selection for this proposed synthesis. The primary types of catalysts for this transformation are homogeneous Brønsted acids, Lewis acids, and heterogeneous solid acids.

Catalyst Performance Comparison

The following table summarizes the general performance characteristics of different catalyst types for ketalization reactions, based on literature for analogous transformations.

Catalyst TypeExamplesTypical LoadingReaction Temperature (°C)AdvantagesDisadvantages
Homogeneous Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄)0.1 - 5 mol%25 - 110Low cost, high activityDifficult to separate, corrosive, potential for side reactions
Homogeneous Lewis Acids Iron(III) chloride (FeCl₃), Boron trifluoride etherate (BF₃·OEt₂)1 - 10 mol%0 - 80High selectivity for certain substratesMoisture sensitive, often require stoichiometric amounts, difficult to separate
Heterogeneous Solid Acids Amberlyst-15, Zeolites (e.g., H-ZSM-5), Montmorillonite K-105 - 20 wt%50 - 150Easily separable and reusable, less corrosiveLower activity than homogeneous catalysts, potential for pore diffusion limitations

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis of 5,5-diethoxypentan-2-one using different types of catalysts. These are intended as starting points for experimental design.

Protocol 1: Homogeneous Brønsted Acid Catalysis (p-TsOH)
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-oxopentanal (1 eq.), absolute ethanol (10 eq.), and toluene (as a solvent to fill the Dean-Stark trap).

  • Add p-toluenesulfonic acid monohydrate (0.02 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 5,5-diethoxypentan-2-one.

Protocol 2: Heterogeneous Solid Acid Catalysis (Amberlyst-15)
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-oxopentanal (1 eq.), absolute ethanol (10 eq.), and toluene.

  • Add Amberlyst-15 resin (10 wt% of the limiting reagent).

  • Heat the mixture to reflux with vigorous stirring and monitor the reaction progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Work up the filtrate as described in Protocol 1 (steps 4-8).

Logical Relationships of Catalytic Approaches

The choice of a catalytic system for the synthesis of 5,5-diethoxypentan-2-one involves a trade-off between reaction efficiency, cost, and environmental impact. The following diagram illustrates the decision-making process based on key performance indicators.

G cluster_catalysts Catalyst Types for Ketalization cluster_performance Performance Metrics Homogeneous Brønsted Acids Homogeneous Brønsted Acids High Activity High Activity Homogeneous Brønsted Acids->High Activity Low Cost Low Cost Homogeneous Brønsted Acids->Low Cost Homogeneous Lewis Acids Homogeneous Lewis Acids High Selectivity High Selectivity Homogeneous Lewis Acids->High Selectivity Heterogeneous Solid Acids Heterogeneous Solid Acids Ease of Separation Ease of Separation Heterogeneous Solid Acids->Ease of Separation Reusability Reusability Heterogeneous Solid Acids->Reusability High Activity->Homogeneous Lewis Acids Ease of Separation->Homogeneous Brønsted Acids Poor Ease of Separation->Homogeneous Lewis Acids Poor Reusability->Homogeneous Brønsted Acids Not Reusable Reusability->Homogeneous Lewis Acids Not Reusable

Figure 2: Catalyst selection logic for ketalization reactions.

A Comparative Guide to the Validation of Analytical Techniques for the Quantification of 2-Pentanone, 5,5-diethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of 2-Pentanone, 5,5-diethoxy-. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methodologies for this compound.

Introduction

2-Pentanone, 5,5-diethoxy-, with the molecular formula C9H18O3, is a compound that features both a ketone and an acetal functional group.[1][2][3] The accurate and precise quantification of this molecule is crucial in various stages of drug development and research, including process monitoring, quality control, and stability studies. The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and consistency of results.[4][5] This guide will focus on two primary analytical techniques suitable for the quantification of 2-Pentanone, 5,5-diethoxy-: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Techniques and Method Validation

The choice of an analytical technique depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a volatile compound like 2-Pentanone, 5,5-diethoxy-, Gas Chromatography is a primary candidate.[1] However, High-Performance Liquid Chromatography, particularly after derivatization of the ketone group, also presents a viable and robust alternative.[6][7][8]

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4][5] Key validation parameters, as recommended by regulatory bodies, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10]

Comparative Performance Data

The following tables summarize the expected performance characteristics of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Table 1: Comparison of Linearity and Range

ParameterGC-FIDGC-MSHPLC-UV (DNPH Derivatization)
Linearity (r²) > 0.99> 0.99> 0.99
Typical Range 1 µg/mL - 1000 µg/mL0.1 µg/mL - 500 µg/mL0.5 µg/mL - 500 µg/mL

Table 2: Comparison of Accuracy and Precision

ParameterGC-FIDGC-MSHPLC-UV (DNPH Derivatization)
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%
Precision (% RSD) < 5%< 3%< 4%

Table 3: Comparison of Detection and Quantification Limits

ParameterGC-FIDGC-MSHPLC-UV (DNPH Derivatization)
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~0.5 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography (GC-FID/MS) Method

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Autosampler.

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • FID Temperature (if applicable): 280 °C.

  • MS Transfer Line Temperature (if applicable): 260 °C.

  • MS Ion Source Temperature (if applicable): 230 °C.

  • MS Mode (if applicable): Selected Ion Monitoring (SIM) for enhanced sensitivity.

Sample Preparation:

  • Prepare a stock solution of 2-Pentanone, 5,5-diethoxy- in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For sample analysis, dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

  • An internal standard (e.g., toluene) may be added to all standards and samples to improve accuracy and precision.[11][12]

High-Performance Liquid Chromatography (HPLC-UV) Method with DNPH Derivatization

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD).

  • Autosampler.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Derivatization Reagent Preparation (2,4-DNPH Solution):

  • Dissolve 0.4 g of 2,4-dinitrophenylhydrazine in 2 mL of concentrated sulfuric acid.

  • Slowly add 3 mL of water, followed by 10 mL of ethanol.[6]

Sample and Standard Derivatization:

  • To an aliquot of the sample or standard solution in acetonitrile, add an excess of the 2,4-DNPH solution.

  • Allow the reaction to proceed for at least 30 minutes at room temperature to form the 2,4-dinitrophenylhydrazone derivative.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Gradient Program:

    • Start with 40% acetonitrile, hold for 2 minutes.

    • Linearly increase to 90% acetonitrile over 10 minutes.

    • Hold at 90% acetonitrile for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 365 nm.[6][7]

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for quantifying a pharmaceutical impurity or component.

Analytical_Method_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: Workflow for Analytical Method Validation.

Logical Comparison of Analytical Techniques

This diagram provides a logical comparison of the suitability of GC and HPLC for the analysis of 2-Pentanone, 5,5-diethoxy-.

Technique_Comparison analyte 2-Pentanone, 5,5-diethoxy- volatile Is the compound volatile? analyte->volatile gc Gas Chromatography (GC) volatile->gc  Yes hplc High-Performance Liquid Chromatography (HPLC) volatile->hplc  No /  Alternative derivatization Does it require derivatization for UV detection? hplc->derivatization direct_hplc Direct HPLC (if chromophore present) derivatization->direct_hplc No derivatized_hplc HPLC with Derivatization derivatization->derivatized_hplc Yes

Caption: Decision tree for selecting an analytical technique.

References

Safety Operating Guide

Safe Disposal of 5,5-diethoxy-2-pentanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Pentanone, 5,5-diethoxy-, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks associated with this flammable and hazardous substance.

Immediate Safety and Handling Precautions

2-Pentanone, 5,5-diethoxy- is a highly flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation or drowsiness.[1] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and ensure that an eyewash station and safety shower are readily accessible.[1] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of a significant spill, additional protective clothing may be necessary.

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for 2-Pentanone, 5,5-diethoxy-, extracted from safety data sheets.

PropertyValueSource
Flash Point7 °C / 44.6 °F[1]
Autoignition Temperature425 °C / 797 °F[1]
Upper Explosion Limit7.70%[1]
Lower Explosion Limit1.60%[1]
UN NumberUN1156 (related to Diethyl ketone)[1]
Hazard Class3 (Flammable Liquid)[1]
Packing GroupII[1]

Step-by-Step Disposal Protocol

Disposal of 2-Pentanone, 5,5-diethoxy- must be conducted in compliance with all local, regional, and national hazardous waste regulations.[1] The primary recommended method of disposal is through a licensed professional waste disposal service.

Experimental Protocol: Small-Scale Laboratory Spill Neutralization and Cleanup

This protocol details the immediate steps for managing a small spill of 2-Pentanone, 5,5-diethoxy- in a laboratory setting.

Materials:

  • Non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite)

  • Spark-proof tools (e.g., plastic scoop or dustpan)

  • Sealable, properly labeled waste container

  • Appropriate PPE (see above)

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated to disperse flammable vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity of the spill, including open flames, hot surfaces, and electrical equipment.[1] Use only non-sparking tools for cleanup.[1]

  • Contain the Spill: If it is safe to do so, prevent the further spread of the liquid.

  • Absorb the Chemical: Cover the spill with a non-combustible absorbent material. Start from the outside of the spill and work inwards to minimize the spread of the chemical.

  • Collect the Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable waste container.[1]

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal with the chemical waste.

  • Package and Label for Disposal: Tightly seal the waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "Waste 2-Pentanone, 5,5-diethoxy-".

  • Store for Pickup: Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials such as acids, strong bases, and reducing agents, until it can be collected by a licensed waste disposal service.[1]

Large-Scale Disposal and Contaminated Materials

For larger quantities of 2-Pentanone, 5,5-diethoxy- or heavily contaminated materials, direct contact with a professional waste disposal service is mandatory. Do not attempt to dispose of large volumes of this chemical through evaporation or by pouring it down the drain.

Contaminated Packaging: Empty containers of 2-Pentanone, 5,5-diethoxy- should be treated as hazardous waste. They must be disposed of as unused product and should not be reused.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Pentanone, 5,5-diethoxy-.

G start Waste Generated: 2-Pentanone, 5,5-diethoxy- spill Is it a spill? start->spill small_spill Small Spill spill->small_spill Yes large_spill Large Spill / Bulk Waste spill->large_spill No absorb Absorb with non-combustible material using spark-proof tools small_spill->absorb store Store in designated hazardous waste area large_spill->store collect Collect in a sealed, labeled container absorb->collect collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs professional_disposal Arrange for professional waste disposal contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

Caption: Disposal workflow for 2-Pentanone, 5,5-diethoxy-.

References

Essential Safety and Logistical Information for Handling 2-Pentanone, 5,5-diethoxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of 2-Pentanone, 5,5-diethoxy-. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should also be worn where splashing is a risk.Protects against splashes of the chemical which can cause serious eye irritation.
Hand Protection Nitrile or butyl rubber gloves. Check manufacturer's data for breakthrough times.Provides a barrier against skin contact. Butyl gloves are particularly effective against ketones and ethers.[1]
Body Protection Flame-retardant lab coat. Chemical-resistant apron for larger quantities.Protects against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of vapors, which can cause respiratory irritation.

Safe Handling and Operational Plan

A systematic approach to handling 2-Pentanone, 5,5-diethoxy- is essential to minimize risk. The following workflow outlines the key steps for safe usage in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Assemble All Necessary PPE prep1->prep2 prep3 Inspect Chemical Container for Peroxide Crystals prep2->prep3 handle1 Ground/Bond Container to Prevent Static Discharge prep3->handle1 If clear handle2 Dispense Required Amount handle1->handle2 handle3 Securely Cap Original Container handle2->handle3 post1 Clean Work Area handle3->post1 post2 Properly Store Chemical post1->post2 post3 Dispose of Contaminated Materials post2->post3 done Procedure Complete post3->done End

Caption: Experimental workflow for handling 2-Pentanone, 5,5-diethoxy-.

Storage and Disposal Plan

Proper storage and disposal are critical for mitigating the long-term risks associated with 2-Pentanone, 5,5-diethoxy-, particularly the danger of peroxide formation.

Table 2: Storage and Disposal Procedures

Procedure Guideline Key Considerations
Storage Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Keep container tightly closed and protected from light. Store with other flammable liquids, away from oxidizing agents.Ethers can form explosive peroxides over time.[3] Date containers upon receipt and upon opening.[4]
Peroxide Testing Periodically test for the presence of peroxides, especially if the container has been open for an extended period.If peroxide crystals are visible, do not move the container and contact your institution's environmental health and safety office immediately.[5][6]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7] Collect in a designated, properly labeled, and sealed container.Do not dispose of down the drain.[3] Professional hazardous waste disposal services should be used.[7]

The logical relationship for the disposal decision-making process is outlined below.

start End of Experiment is_waste Is there excess 2-Pentanone, 5,5-diethoxy-? start->is_waste collect_waste Collect in a Designated Hazardous Waste Container is_waste->collect_waste Yes no_waste No Excess Chemical is_waste->no_waste No label_container Label Container with Contents and Hazard Information collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_for_pickup Store in a Designated Waste Accumulation Area seal_container->store_for_pickup contact_ehs Arrange for Pickup by Environmental Health & Safety store_for_pickup->contact_ehs

Caption: Disposal plan for 2-Pentanone, 5,5-diethoxy- waste.

References

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